molecular formula C3H11ClN2 B010419 (S)-(-)-1,2-Diaminopropane dihydrochloride CAS No. 19777-66-3

(S)-(-)-1,2-Diaminopropane dihydrochloride

Cat. No.: B010419
CAS No.: 19777-66-3
M. Wt: 110.58 g/mol
InChI Key: NDCKJWQCEZPQOJ-DFWYDOINSA-N
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Description

(S)-(-)-1,2-Diaminopropane dihydrochloride is a useful research compound. Its molecular formula is C3H11ClN2 and its molecular weight is 110.58 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-(-)-1,2-Diaminopropane dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S)-(-)-1,2-Diaminopropane dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(-)-1,2-Diaminopropane dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

19777-66-3

Molecular Formula

C3H11ClN2

Molecular Weight

110.58 g/mol

IUPAC Name

(2S)-propane-1,2-diamine;hydrochloride

InChI

InChI=1S/C3H10N2.ClH/c1-3(5)2-4;/h3H,2,4-5H2,1H3;1H/t3-;/m0./s1

InChI Key

NDCKJWQCEZPQOJ-DFWYDOINSA-N

SMILES

CC(CN)N.Cl.Cl

Isomeric SMILES

C[C@@H](CN)N.Cl

Canonical SMILES

CC(CN)N.Cl

Pictograms

Irritant

Origin of Product

United States

1. Foundational & Exploratory

Chemical synonyms for (S)-propylenediamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (S)-Propylenediamine Dihydrochloride for Advanced Research and Pharmaceutical Development

Introduction

(S)-Propylenediamine dihydrochloride, a chiral diamine, serves as a fundamental and high-value building block in modern organic chemistry. Its stereospecific structure makes it an indispensable component in asymmetric synthesis, particularly within the pharmaceutical and agrochemical industries. The dihydrochloride salt form enhances its stability and solubility, simplifying handling and its incorporation into various reaction media. This guide offers a comprehensive overview of its chemical identity, properties, synthesis through chiral resolution, key applications, and essential safety protocols, providing researchers, scientists, and drug development professionals with the critical information needed to effectively utilize this versatile compound.

Chemical Identity and Nomenclature

Precise identification of chemical reagents is paramount for experimental reproducibility and safety. (S)-Propylenediamine dihydrochloride is known by several synonyms across commercial and academic literature. Its key identifiers are consolidated below.

Identifier TypeValueSource(s)
Systematic Name (S)-Propane-1,2-diamine dihydrochloride[1]
Common Synonyms (S)-(-)-1,2-Diaminopropane dihydrochloride, (S)-1,2-Propanediamine dihydrochloride, (S)-(-)-Propylenediamine dihydrochloride, L-1,2-Propanediamine dihydrochloride[2]
CAS Number 19777-66-3[3]
Molecular Formula C₃H₁₀N₂·2HCl[4]
MDL Number MFCD00050706[2]
PubChem Substance ID 24865810[5]
Beilstein/REAXYS No. 5740936[5]

Physicochemical and Optical Properties

The physical and optical characteristics of (S)-propylenediamine dihydrochloride are critical for its application, particularly in contexts requiring high enantiomeric purity.

PropertyValueSource(s)
Molecular Weight 147.04 g/mol [4]
Appearance White to off-white or yellowish crystalline powder[4][6]
Melting Point 227-229 °C (lit.)
Optical Rotation [α]²²/D: -4° (c = 20 in H₂O)[2]
Solubility Soluble in water[2]
Key Feature Hygroscopic

The negative specific rotation ([α]) confirms the levorotatory nature of the (S)-enantiomer and is a primary indicator of its optical purity. The compound's hygroscopic nature necessitates storage in a dry, inert atmosphere to prevent degradation.

Synthesis via Chiral Resolution

The industrial production of enantiomerically pure (S)-propylenediamine dihydrochloride relies on the separation of a racemic mixture of 1,2-diaminopropane.[7][8] The most common and scalable method is diastereomeric salt formation, a classical resolution technique.[9][10]

Principle of Resolution

This technique leverages the principle that while enantiomers have identical physical properties, diastereomers do not.[8][9] By reacting the racemic amine with a single enantiomer of a chiral acid (the resolving agent), two diastereomeric salts are formed.[7] These salts possess different solubilities, allowing one to be selectively crystallized and separated from the other.

For (S)-propylenediamine, D-(-)-tartaric acid is a highly effective resolving agent. The reaction creates two diastereomeric salts: [(S)-propylenediammonium (R,R)-tartrate] and [(R)-propylenediammonium (R,R)-tartrate]. The former is typically less soluble in the chosen solvent system and preferentially crystallizes.

Experimental Protocol: Diastereomeric Salt Resolution

The following protocol is a representative procedure for the synthesis of (S)-propylenediamine dihydrochloride from its racemate.

Step 1: Formation and Crystallization of Diastereomeric Tartrate Salt

  • In a reaction vessel, dissolve 30.0 g of D-(-)-tartaric acid in 105 mL of water.

  • Add 8.0 g of racemic (±)-1,2-propanediamine to the solution and stir until fully dissolved.

  • Heat the mixture to reflux and maintain for 2 hours with continuous stirring.

  • After reflux, stop stirring and allow the solution to cool gradually to 80 °C and hold for 1 hour.

  • Continue to cool the solution slowly to room temperature to promote selective crystallization.

  • Filter the resulting precipitate and dry it under a vacuum to yield (S)-1,2-propanediamine ditartrate.[2]

Step 2: Conversion to Dihydrochloride Salt

  • Take the isolated (S)-1,2-propanediamine ditartrate (e.g., 16.1 g) and dissolve it in 150 mL of water in a new reaction flask, heating as necessary.

  • In a separate beaker, prepare a solution of 7.43 g of potassium chloride in 20 mL of water.

  • Add the potassium chloride solution to the tartrate salt solution.

  • Heat the combined mixture to 70 °C and stir for 2 hours.

  • Cool the reaction mixture and place it in a refrigerator to facilitate the precipitation of crystals.

  • Filter the mixture. The filtrate, which contains the desired product, is collected and distilled under reduced pressure to remove the solvent, yielding the final (S)-(-)-diaminopropane dihydrochloride solid.[2]

Causality: The choice of D-(-)-tartaric acid is crucial; its interaction with the (S)-amine creates a diastereomeric salt with a crystal lattice energy that favors precipitation over its (R)-amine counterpart. The subsequent conversion with KCl is a salt metathesis reaction, where the less soluble potassium bitartrate precipitates, leaving the highly water-soluble (S)-propylenediamine dihydrochloride in the solution.

G cluster_0 Step 1: Diastereomer Formation cluster_1 Step 2: Separation cluster_2 Step 3: Conversion to Final Product racemate Racemic (±)-1,2-Diaminopropane reaction Reaction in H₂O racemate->reaction tartaric D-(-)-Tartaric Acid (Chiral Resolving Agent) tartaric->reaction salts Mixture of Diastereomeric Salts (S)-Amine-(R,R)-Tartrate (R)-Amine-(R,R)-Tartrate reaction->salts separation Selective Crystallization (Cooling) salts->separation s_salt (S)-Amine-(R,R)-Tartrate (Less Soluble Solid) separation->s_salt Precipitates r_salt (R)-Amine-(R,R)-Tartrate (Remains in Solution) separation->r_salt Soluble conversion Salt Metathesis s_salt->conversion kcl Potassium Chloride (KCl) kcl->conversion product (S)-Propylenediamine Dihydrochloride (Final Product) conversion->product caption Workflow for Chiral Resolution of Racemic Diamine G cluster_0 Synthesis Pathway start (S)-Propylenediamine Dihydrochloride synthesis Derivatization Reaction start->synthesis reactant Substrate / Reagent reactant->synthesis intermediate Chiral Ligand or Synthon Intermediate synthesis->intermediate asymmetric_step Asymmetric Transformation (e.g., Catalysis) intermediate->asymmetric_step product Enantiomerically Pure Final Product (e.g., API, Agrochemical) asymmetric_step->product caption General Application Workflow in Asymmetric Synthesis

Diagram 2: General Application Workflow.

Analytical Characterization

Verification of the identity, purity, and enantiomeric excess of (S)-propylenediamine dihydrochloride is essential for its use in regulated industries.

  • Purity Assessment : Overall purity is typically determined by nonaqueous titrimetry or gas chromatography (GC). [6]* Enantiomeric Purity : The enantiomeric excess (e.e.) is a critical parameter. It is confirmed using two primary methods:

    • Specific Optical Rotation : Measurement of the angle of rotation of plane-polarized light, as detailed in Section 2. [2] * Chiral High-Performance Liquid Chromatography (HPLC) : A highly accurate method that separates the (S) and (R) enantiomers, allowing for precise quantification of each. [6]* Structural Confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the compound.

Safety, Handling, and Storage

Proper handling and storage are critical to ensure user safety and maintain the integrity of the compound.

Hazard CategoryDetailsSource(s)
GHS Signal Word Warning[2]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2]
Precautionary Statements P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
Personal Protective Equipment (PPE) N95-type dust mask, chemical safety goggles or face shield, and chemical-resistant gloves.
Handling Use only in a well-ventilated area or under a chemical fume hood. Avoid dust generation. Keep away from incompatible materials such as strong oxidizing agents. [11][12][13]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place. [12]Store under an inert atmosphere due to its hygroscopic nature.
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. [12]

Conclusion

(S)-Propylenediamine dihydrochloride is more than a simple chemical reagent; it is an enabling tool for the creation of stereochemically complex molecules. Its accessibility through robust chiral resolution methods and its versatility as a synthetic precursor solidify its importance in the pharmaceutical and chemical industries. A thorough understanding of its properties, synthesis, and handling protocols allows researchers to harness its full potential in the pursuit of novel drugs and advanced materials.

References

  • Compound 1,2-Diaminopropane (FDB029308). FooDB. [Link]

  • PROPYLENEDIAMINE. International Chemical Safety Cards. [Link]

  • (S)-1,2-Diaminopropane dihydrochloride | CAS 19777-66-3. Arran Chemical Company. [Link]

  • Chiral resolution. Wikipedia. [Link]

  • (S)-(-)-propylenediamine dihydrochloride. ZXCHEM. [Link]

  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]

  • Process for the preparation of 1,3-diaminopropane derivatives and intermediates useful in this process.
  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. National Center for Biotechnology Information. [Link]

  • (2R)-propane-1,2-diamine dihydrochloride. PubChem, National Institutes of Health. [Link]

  • Propylenediamine. PubChem, National Institutes of Health. [Link]

  • 1,2-Diaminopropane, (S)-. PubChem, National Institutes of Health. [Link]

  • (S)-Propane-1,2-diamine Dihydrochloride. Pharmaffiliates. [Link]

  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]

  • 1,3-Propanediamine. NIST Chemistry WebBook. [Link]

  • Newly synthesized palladium(II) complexes with dialkyl esters of (S,S)-propylenediamine-N,N'-di-(2,2'-di-(4-hydroxy-benzil))acetic acid: in vitro investigation of biological activities and HSA/DNA binding. ResearchGate. [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. [Link]

Sources

2. Methodological & Application

Application Note: High-Purity Synthesis of Dexrazoxane using (S)-1,2-Diaminopropane Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Dexrazoxane (ICRF-187), a critical cardioprotective agent used in conjunction with anthracycline chemotherapy. The method utilizes (S)-1,2-diaminopropane dihydrochloride as the chiral scaffold, ensuring the retention of the (S)-configuration essential for clinical efficacy. Unlike racemic Razoxane, Dexrazoxane exhibits specific interaction with Topoisomerase II


 and superior pharmacodynamics. This guide emphasizes process control, impurity management, and self-validating quality metrics suitable for pharmaceutical research and development.

Introduction & Mechanism

Dexrazoxane ((S)-4,4'-(1-methyl-1,2-ethanediyl)bis-2,6-piperazinedione) functions through two primary mechanisms:

  • Iron Chelation: Intracellular hydrolysis opens the piperazinedione rings to form ADR-925 , a structure analogous to EDTA. ADR-925 chelates free iron, preventing the formation of anthracycline-iron complexes that generate cardiotoxic reactive oxygen species (ROS).[1][2]

  • Topoisomerase II Inhibition: It catalytically inhibits Topoisomerase II, preventing the DNA damage response often triggered by anthracyclines.

The stereochemistry of the starting material, (S)-1,2-diaminopropane , is the critical quality attribute (CQA) defining the final product's identity. Use of the dihydrochloride salt offers improved stability and handling over the hygroscopic free base.

Retrosynthetic Analysis

The synthesis is designed as a two-stage convergent process: Exhaustive Alkylation followed by Thermal Cyclization .

Retrosynthesis Dex Dexrazoxane (Target Molecule) TetraEster Tetraacetate Intermediate (Tetramethyl ester) TetraEster->Dex Cyclization (Bis-imide formation) Diamine (S)-1,2-Diaminopropane Dihydrochloride (Chiral Scaffold) Diamine->TetraEster N-Alkylation Chloroacetate Methyl Chloroacetate (Alkylation Agent) Chloroacetate->TetraEster Formamide Formamide / NH4 Formate (Cyclization Agent) Formamide->Dex Reagent

Figure 1: Retrosynthetic disconnection of Dexrazoxane showing the chiral pool strategy.

Materials & Equipment

Reagents
ReagentGradeRoleCAS No.
(S)-1,2-Diaminopropane 2HCl>98% eeChiral Core19777-66-3
Methyl ChloroacetateReagentPlusAlkylating Agent96-34-4
Potassium Carbonate (K₂CO₃)AnhydrousBase Scavenger584-08-7
Formamide>99%Cyclization Solvent75-12-7
Sodium Methoxide (NaOMe)25% in MeOHCatalyst (Optional)124-41-4
Acetone / AcetonitrileHPLC GradeSolvent-
Equipment
  • Reactor: 3-neck round-bottom flask (500 mL) with mechanical stirrer and reflux condenser.

  • Temperature Control: Oil bath capable of 160°C ± 2°C.

  • Filtration: Sintered glass funnel (Porosity 3) for salt removal.

  • Analysis: Polarimeter (Na-D line), HPLC (C18 column).

Experimental Protocol

Stage 1: Synthesis of (S)-1,2-Diaminopropane-N,N,N',N'-tetraacetic Acid Tetramethyl Ester

Principle: The diamine dihydrochloride is neutralized in situ, and the free amine undergoes nucleophilic substitution with methyl chloroacetate.

  • Setup: Charge a 500 mL 3-neck flask with (S)-1,2-diaminopropane dihydrochloride (10.0 g, 68 mmol) and acetone (200 mL) .

  • Base Addition: Add anhydrous K₂CO₃ (37.6 g, 272 mmol) . The mixture will be a slurry.

  • Alkylation: Add methyl chloroacetate (32.5 g, 300 mmol) dropwise over 30 minutes.

    • Note: A slight excess (4.4 eq) ensures exhaustive alkylation.

  • Reaction: Heat the mixture to reflux (approx. 56°C) for 16-20 hours . Monitor by TLC (SiO₂, EtOAc:Hexane 1:1) for the disappearance of the diamine.

  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic salts (KCl, unreacted K₂CO₃). Wash the cake with acetone (2 x 20 mL).

    • Concentrate the filtrate under reduced pressure (Rotavap, 40°C) to obtain the crude tetraester as a viscous pale-yellow oil.

    • Yield Expectation: ~20-22 g (approx. 80-85%).

Stage 2: Cyclization to Dexrazoxane

Principle: The tetraester reacts with formamide (acting as an ammonia source and solvent) at high temperatures to form the cyclic bis-imide structure.

  • Setup: Transfer the crude oil from Stage 1 into a clean 250 mL round-bottom flask.

  • Reagent Addition: Add formamide (40 mL) .

    • Alternative: Ammonium formate (4 eq) in DMF can be used at 150°C for a cleaner profile, but formamide is the classic industrial solvent/reactant.

  • Cyclization: Heat the mixture to 140-150°C under a nitrogen atmosphere for 4-6 hours .

    • Critical Control Point: Do not exceed 160°C to prevent thermal degradation (charring).

    • Mechanism:[2][3][4][5] The ester groups undergo ammonolysis followed by intramolecular condensation to form the 2,6-piperazinedione rings.

  • Isolation:

    • Cool the reaction mixture to 0-5°C in an ice bath.

    • Stir for 2 hours to induce crystallization.

    • If no precipitate forms, dilute with cold water (20 mL) or isopropanol to reduce solubility.

  • Purification:

    • Filter the crude solid.

    • Recrystallization: Dissolve in a minimum amount of hot water (or 0.1 N HCl followed by neutralization) or ethanol/water mixture.

    • Dry in a vacuum oven at 50°C for 12 hours.

Process Workflow Visualization

Workflow start Start: (S)-1,2-Diaminopropane 2HCl step1 Step 1: Slurry in Acetone + K2CO3 start->step1 step2 Step 2: Add Methyl Chloroacetate Reflux 16-20h step1->step2 filter Filtration (Remove Salts) step2->filter conc Concentrate Filtrate (Yields Tetraester Oil) filter->conc step3 Step 3: Add Formamide Heat to 140-150°C (4-6h) conc->step3 cryst Cool to 0-5°C Crystallization step3->cryst pure Recrystallization (Ethanol/Water) Vacuum Dry cryst->pure end Final Product: Dexrazoxane pure->end

Figure 2: Step-by-step process flow for the synthesis of Dexrazoxane.

Quality Control & Self-Validation

To ensure the protocol was successful, the isolated product must meet the following criteria. This system is "self-validating" because failure in optical rotation directly indicates racemization during the high-temperature step.

ParameterSpecificationMethodValidation Insight
Appearance White to off-white crystalline powderVisualDark color indicates oxidation/charring.
Melting Point 191 – 197°C CapillaryLower MP indicates incomplete cyclization or salt contamination.
Specific Rotation [

]

= +11.0° to +12.0°
Polarimeter (c=5, DMF)Critical: Negative or low rotation indicates racemization or wrong starting material.
Solubility Soluble in 0.1 N HCl; Sparingly in WaterVisualConfirms basicity/polarity profile.[6]
Purity >98.0%HPLC (C18, MeOH:H2O)Single peak retention.

Troubleshooting Table:

  • Low Yield: Check moisture content in K₂CO₃ (must be anhydrous) or incomplete alkylation (extend reflux time).

  • Low Optical Rotation: Reaction temperature in Stage 2 exceeded 160°C, causing racemization. Maintain strict thermal control.

  • Sticky Solid: Incomplete removal of formamide. Wash thoroughly with cold isopropanol.

Safety & Handling

  • Cytotoxicity: Dexrazoxane and its intermediates are pharmacologically active. Handle in a fume hood with appropriate PPE (double nitrile gloves, N95/P100 respirator).

  • Formamide: Teratogen. Avoid skin contact and inhalation.

  • Methyl Chloroacetate: Highly toxic and lachrymator. Handle only in a functioning fume hood.

References

  • Merck Index.Dexrazoxane Monograph. 13th Edition, p. 1456.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71384, Dexrazoxane. [Link]

  • Google Patents.
  • Google Patents.
  • Herman, E. H., et al. "The effect of the bisdioxopiperazine cardioprotector ICRF-187 on drug-induced DNA damage." Biochemical Pharmacology 46.3 (1993): 389-393. [Link]

Sources

Application Notes & Protocols: Synthesis of Platinum(II) Complexes with (S)-1,2-Diaminopropane Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Chiral Platinum(II) Complexes

The clinical success of platinum-based anticancer drugs, beginning with cisplatin, has established a cornerstone in modern chemotherapy.[1] These compounds exert their cytotoxic effects primarily by forming covalent adducts with DNA, leading to the inhibition of replication and transcription, and ultimately inducing apoptosis.[2] However, the efficacy of first and second-generation drugs like cisplatin and carboplatin is often limited by severe side effects and the development of tumor resistance.

The introduction of chiral ligands into the platinum coordination sphere represents a sophisticated strategy to address these challenges. Chiral molecules, such as the enantiomers of 1,2-diaminopropane, can profoundly influence the biological activity of the resulting platinum complex. Since the ultimate cellular target, DNA, is an inherently chiral macromolecule, the stereochemistry of a platinum complex can dictate the geometry and stability of the DNA adducts formed.[2] This stereospecific interaction can lead to differential cellular processing of the DNA lesions, potentially overcoming resistance mechanisms and altering the drug's cytotoxicity profile.[2][3] Studies have shown that enantiomeric platinum complexes can exhibit significantly different anticancer activities, with one enantiomer often proving more potent than the other.[3][4][5]

This guide provides a detailed, field-proven protocol for the synthesis and characterization of a foundational chiral platinum(II) complex, cis-dichlorido((S)-1,2-diaminopropane)platinum(II). This complex serves as a critical precursor for the development of a diverse range of novel platinum-based therapeutic candidates with potentially improved pharmacological properties.

Synthetic Strategy and Mechanistic Overview

The synthesis of cis-[Pt((S)-pn)Cl₂] (where 'pn' denotes 1,2-diaminopropane) is typically achieved through a ligand substitution reaction starting from potassium tetrachloroplatinate(II), K₂PtCl₄. This salt is a commercially available and convenient water-soluble starting material for a vast array of platinum(II) chemistries.[6][7]

The core of the reaction involves the displacement of two chloride ligands from the square planar [PtCl₄]²⁻ anion by the bidentate (S)-1,2-diaminopropane ligand. The diamine acts as a chelating agent, forming a stable five-membered ring with the platinum center. The reaction proceeds in an aqueous medium, and the significantly lower solubility of the neutral product complex compared to the ionic reactants facilitates its isolation via precipitation.

G cluster_start Starting Materials cluster_reaction Synthesis cluster_product Product & Byproduct cluster_purification Purification K2PtCl4 K₂[PtCl₄] (Potassium Tetrachloroplatinate) Reaction Aqueous Reaction (Ligand Substitution) K2PtCl4->Reaction Spn (S)-1,2-Diaminopropane Spn->Reaction Product cis-[Pt((S)-pn)Cl₂] (Yellow Precipitate) Reaction->Product Byproduct KCl (Soluble Byproduct) Reaction->Byproduct Filtration Vacuum Filtration Product->Filtration Washing Washing Steps (H₂O, EtOH, Ether) Filtration->Washing Drying Drying (In Vacuo) Washing->Drying FinalProduct Pure cis-[Pt((S)-pn)Cl₂] Drying->FinalProduct

Caption: High-level workflow for the synthesis of cis-[Pt((S)-pn)Cl₂].

The mechanistic pathway involves a two-step substitution process, as illustrated below. The first amine group coordinates to the platinum center, displacing a chloride ion. This is followed by a rapid intramolecular ring-closure step where the second amine group displaces another chloride ion, forming the stable chelate.

Caption: Simplified mechanism of bidentate ligand substitution.

Detailed Experimental Protocols

Protocol 1: Synthesis of cis-Dichlorido((S)-1,2-diaminopropane)platinum(II)

A. Rationale for Experimental Choices:

  • Reagent Purity: High-purity K₂PtCl₄ is essential to avoid contamination from other platinum oxidation states or metal impurities.

  • Stoichiometry: A slight molar excess of the diaminopropane ligand is sometimes used to ensure complete reaction of the platinum salt, but a 1:1 ratio is generally effective and minimizes difficult-to-remove impurities.

  • Temperature Control: Gentle heating accelerates the ligand substitution reaction. However, excessive temperatures (>80-90°C) should be avoided as they can promote the formation of side products or decomposition.[8]

  • Purification Sequence: The washing sequence (cold water, ethanol, ether) is critical. Cold water removes soluble ionic impurities like KCl. Ethanol removes residual water and some organic impurities. Diethyl ether is used as a final wash to remove ethanol and facilitate rapid drying of the fine powder product.[9]

B. Materials and Equipment:

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄)

  • (S)-(+)-1,2-Diaminopropane (≥99%)

  • Deionized water

  • Ethanol

  • Diethyl ether

  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper (Whatman No. 1 or equivalent)

  • Standard laboratory glassware

C. Step-by-Step Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.00 g (2.41 mmol) of K₂PtCl₄ in 25 mL of deionized water. Stir the mixture at room temperature until a clear, reddish-brown solution is obtained.

  • In a separate beaker, prepare a solution of 0.18 g (2.43 mmol, 1.01 eq) of (S)-1,2-diaminopropane in 5 mL of deionized water.

  • Add the (S)-1,2-diaminopropane solution dropwise to the stirring K₂PtCl₄ solution over 5 minutes at room temperature.

  • Fit the flask with a condenser and heat the reaction mixture in a water bath or heating mantle to 60-70°C. Maintain this temperature with continuous stirring for 2 hours. A yellow precipitate will form as the reaction progresses.

  • After 2 hours, turn off the heat and allow the mixture to cool slowly to room temperature, then cool further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the yellow solid product by vacuum filtration using a Buchner funnel.

  • Wash the product on the filter with three successive portions of cold deionized water (3 x 10 mL), followed by cold ethanol (2 x 10 mL), and finally diethyl ether (2 x 10 mL).

  • Dry the product in a vacuum desiccator overnight.

  • Weigh the final product and calculate the percentage yield. A typical yield is in the range of 75-85%.

Characterization and Data Analysis

Thorough characterization is imperative to confirm the structure, identity, and purity of the synthesized complex.

Technique Purpose Expected Observations for cis-[Pt((S)-pn)Cl₂]
¹H NMR (in DMSO-d₆)Confirm ligand coordination and structure.Signals corresponding to the CH, CH₂, and CH₃ protons of the diaminopropane backbone. The amine (NH₂) protons will appear as broad signals, often shifted downfield upon coordination to platinum.[8][10]
¹⁹⁵Pt NMR (in DMSO-d₆)Confirm the platinum coordination environment.A single resonance is expected, with a chemical shift characteristic of a PtN₂Cl₂ coordination sphere.[8][11]
FT-IR (KBr pellet)Identify functional groups and confirm coordination.Appearance of Pt-N and Pt-Cl stretching vibrations in the far-IR region (typically < 600 cm⁻¹). A shift in the N-H stretching and bending frequencies compared to the free ligand.[12]
Elemental Analysis (C,H,N)Verify the empirical formula of the complex.The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the calculated values for C₃H₁₀N₂Cl₂Pt.[10][13]
ESI-MS Determine the molecular weight.An isotopic pattern corresponding to the [M+H]⁺ or [M+Na]⁺ ion, confirming the molecular weight of the complex.[3]

Applications in Drug Development

The synthesized cis-[Pt((S)-pn)Cl₂] is not merely a final product but a versatile intermediate for creating next-generation platinum drugs. The chloride ligands are relatively labile and can be substituted to modulate the complex's reactivity and pharmacological profile.

A key transformation is the synthesis of the corresponding diaqua complex, cis-[Pt((S)-pn)(H₂O)₂]²⁺, which is often considered the biologically active species that binds to DNA.[14]

Protocol 2: Conversion to the Diaqua Complex (Aqueous Solution)
  • Suspend the cis-[Pt((S)-pn)Cl₂] complex in deionized water.

  • Add 1.95-2.00 equivalents of a silver salt, such as silver nitrate (AgNO₃) or silver sulfate (Ag₂SO₄).[6][9]

  • Stir the mixture in the dark (to prevent photoreduction of the silver salt) for 24 hours at room temperature.

  • Remove the precipitated silver chloride (AgCl) by filtration through a fine filter (e.g., a 0.22 µm syringe filter or Celite pad).

  • The resulting clear filtrate contains the diaqua complex, cis-[Pt((S)-pn)(H₂O)₂]²⁺, which can be used directly for DNA binding studies or further reactions with other ligands, such as dicarboxylates, to mimic carboplatin or oxaliplatin.[13]

Safety and Handling Precautions

  • Toxicity: Platinum compounds are toxic and potent sensitizers that can cause severe allergic reactions. They are also considered potential carcinogens.[15]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling platinum compounds.

  • Ventilation: All manipulations involving solid platinum compounds or their solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Waste Disposal: All platinum-containing waste, both solid and liquid, must be collected in a designated, sealed hazardous waste container for heavy metals.[9] Do not dispose of platinum waste down the drain.

References

  • Study on Antitumor Platinum(II) Complexes of Chiral Diamines with Dicyclic Species as Steric Hindrance. PubMed.
  • Effect of chirality on the anticancer activity of Pt(ii) and Pt(iv) complexes containing 1R,2R and 1S,2S enantiomers of the trans-1,2-diamino-4-cyclohexene ligand (DACHEX), an analogue of diaminocyclohexane used in oxaliplatin. Dalton Transactions (RSC Publishing).
  • Chiral discrimination in pl
  • Synthesis and anticancer activity of [2-hydroxy-1,3-diaminopropane-kappa 2N,N'] pl
  • Synthesis, characterization and cytotoxicity of platinum(II)/palladium(II) complexes with 1,3-diaminopropane and 4-toluensulfonyl-L-amino acid dianion. PubMed.
  • Synthesis, structure, and properties of platinum(II) complexes with monoethanolamine. Chemical Review and Letters.
  • Synthesis and spectroscopic studies of platinum (II) and palladium (II) complexes with amino acids and polypyridyl ligands. Indian Academy of Sciences.
  • Examples of Platinum(II) complexes with chiral diamines ligands where...
  • Disproportionation chemistry in K2PtCl4 visualized at atomic resolution using scanning transmission electron microscopy. PMC.
  • Platinum and Palladium Complexes as Promising Sources for Antitumor Tre
  • Synthesis and Characterisation of Platinum(II)
  • Synthesis of Platinum(II) Complexes from N-Alkyl-1,2-ethanediamine and N-Alkyl-1,3-propanediamine Derivatives.
  • Synthetic Methods for the Preparation of Pl
  • Synthesis and Spectroscopic Characterization of Palladium(II) and Platinum(II) Complexes with Substituted Pyrazoles. Asian Journal of Chemistry.
  • Synthesis protocols. Peptideweb.com.
  • Palladium(II) and Platinum(II) Deprotonated Diaminocarbene Complexes Based on N-(2-Pyridyl)ureas with Oxadiazole Periphery. MDPI.
  • Synthesis and characterization of antitumor-active platinum 2,2-dimethyl-1,3-diaminopropane compounds. Crystal and molecular structure of (malonato)(2,2-dimethyl-1,3-diaminopropane)platinum(II).
  • Experiment 4 - Synthesis of cis- and trans- Diamminedichloropl
  • Kinetics and mechanism of interaction of some bioactive ligands with cis-diaqua(cis-1,2-diaminocyclohexane)platinum(II) in aqueous medium. Journal of Chemical Sciences.
  • Reactions of K2PtCl4 with pyridine derivatives in dimethylformamide and synthesis of potassium trichloro(pyridine)platinum(II).
  • Synthesis of cis- and trans- Diamminedichloropl

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Application Notes and Protocols for the Synthesis of Chiral Imidazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Chiral Imidazolines

Chiral imidazoline derivatives are a cornerstone of modern asymmetric catalysis and medicinal chemistry. Their prevalence stems from their unique structural and electronic properties, which make them exceptional chiral ligands for a multitude of metal-catalyzed reactions.[1][2] The C₂-symmetric nature of many bis(imidazoline) ligands, for instance, allows for the creation of well-defined chiral environments around a metal center, thereby enabling high levels of stereocontrol in chemical transformations.[2][3] Furthermore, the imidazoline core is a key structural motif in numerous biologically active molecules and pharmaceutical agents, exhibiting a wide range of therapeutic activities.[4][5]

This document provides an in-depth guide to the synthesis of chiral imidazoline derivatives, moving beyond a mere recitation of steps to explain the underlying principles and rationale for key experimental choices. The protocols described herein are designed to be robust and reproducible, providing researchers with a reliable foundation for their synthetic endeavors.

Strategic Approaches to Chiral Imidazoline Synthesis

The synthesis of chiral imidazolines can be broadly categorized into several key strategies. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the required level of stereochemical purity. We will explore two of the most versatile and widely employed methodologies: the condensation of chiral vicinal diamines and the asymmetric [3+2] cycloaddition.

Synthesis via Condensation of Chiral Vicinal Diamines

This classical and reliable method involves the cyclization of an enantiomerically pure 1,2-diamine with a suitable electrophile, typically an aldehyde, nitrile, or carboxylic acid derivative.[6] The stereochemical integrity of the final imidazoline is directly derived from the chiral diamine starting material.

Causality Behind Experimental Choices:

  • Choice of Diamine: The selection of the chiral diamine is the most critical decision, as it dictates the final stereochemistry of the imidazoline. Commercially available diamines such as (1R,2R)-1,2-diphenylethane-1,2-diamine are frequently used to impart C₂-symmetry.[2]

  • Electrophile and Reaction Conditions: The choice of the electrophilic coupling partner and the reaction conditions are tailored to drive the cyclization to completion and minimize side reactions. For instance, the reaction with aldehydes often requires an oxidizing agent to convert the initially formed imidazolidine to the desired imidazoline.[6][7] The use of dehydrating agents or azeotropic removal of water is common when starting from carboxylic acids to favor the formation of the cyclic amidine.[6]

Experimental Protocol: Synthesis of a C₂-Symmetric Bis(imidazoline) Ligand

This protocol details the synthesis of a cyclohexane-linked bis(imidazoline) ligand, a versatile scaffold for asymmetric catalysis.[2]

Step 1: Monosulfonylation of the Chiral Diamine

  • Rationale: The monosulfonylation of one of the amino groups in (1R,2R)-1,2-diphenylethane-1,2-diamine serves a dual purpose. It protects one amine, preventing double condensation in the subsequent step, and the resulting sulfonamide facilitates the final cyclization.

  • Dissolve (1R,2R)-1,2-diphenylethane-1,2-diamine (1.0 equiv.) in a suitable solvent such as dichloromethane (CH₂Cl₂).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.0 equiv.) in CH₂Cl₂.

  • Add triethylamine (1.1 equiv.) dropwise to the reaction mixture to act as a base.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with CH₂Cl₂.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Amide Coupling with a Dicarboxylic Acid

  • Rationale: The remaining free amine of the monosulfonylated diamine is coupled with a dicarboxylic acid chloride to build the backbone of the bis(imidazoline) ligand.

  • To a solution of the purified N-sulfonylated diamine (2.0 equiv.) in CH₂Cl₂ at 0 °C, add triethylamine (2.2 equiv.).

  • Slowly add a solution of (1S,2S)-cyclohexane-1,2-dicarbonyl dichloride (1.0 equiv.) in CH₂Cl₂.

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Step 3: Double Cyclization to Form the Bis(imidazoline)

  • Rationale: The final step involves an intramolecular cyclization to form the two imidazoline rings. The Hendrickson reagent (triphenylphosphine and iodine) is a powerful tool for promoting this type of dehydration/cyclization.[2]

  • Dissolve the product from Step 2 in anhydrous acetonitrile.

  • Add triphenylphosphine (2.5 equiv.) and iodine (2.5 equiv.) to the solution.

  • Add triethylamine (5.0 equiv.) and heat the reaction mixture to reflux for 12-24 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final bis(imidazoline) ligand by column chromatography.

Visualization of the Synthetic Workflow

G cluster_0 Synthesis of a C₂-Symmetric Bis(imidazoline) Ligand Chiral_Diamine Chiral Vicinal Diamine ((1R,2R)-1,2-diphenylethane-1,2-diamine) Sulfonylation Step 1: Monosulfonylation Chiral_Diamine->Sulfonylation p-toluenesulfonyl chloride, Et₃N, CH₂Cl₂ Sulfonylated_Diamine N-Sulfonylated Diamine Sulfonylation->Sulfonylated_Diamine Amide_Coupling Step 2: Amide Coupling with Dicarboxylic Acid Chloride Sulfonylated_Diamine->Amide_Coupling Cyclohexane-1,2-dicarbonyl dichloride, Et₃N, CH₂Cl₂ Bis_Amide Bis-Amide Intermediate Amide_Coupling->Bis_Amide Cyclization Step 3: Double Cyclization (Hendrickson Reagent) Bis_Amide->Cyclization PPh₃, I₂, Et₃N, Acetonitrile, Reflux Final_Product Chiral Bis(imidazoline) Ligand Cyclization->Final_Product

Caption: Workflow for the synthesis of a chiral bis(imidazoline) ligand.

Asymmetric [3+2] Cycloaddition Reactions

This modern and highly efficient strategy allows for the enantioselective synthesis of chiral imidazolines from achiral starting materials.[4] The reaction typically involves the cycloaddition of an azomethine ylide (a 1,3-dipole) with an imine, catalyzed by a chiral Lewis acid or Brønsted acid.[1][4]

Causality Behind Experimental Choices:

  • Catalyst Selection: The choice of the chiral catalyst is paramount for achieving high enantioselectivity. Chiral Brønsted acids, such as phosphoric acid derivatives, have proven to be particularly effective in activating the reactants and controlling the stereochemical outcome of the cycloaddition.[4]

  • Generation of the 1,3-Dipole: The azomethine ylide is often generated in situ from the reaction of an aldehyde with an amino ester. The reaction conditions, such as temperature and solvent, are optimized to ensure efficient generation of the dipole and its subsequent reaction with the imine.[4]

  • Substrate Scope: This method is versatile and can accommodate a wide range of aldehydes, amino esters, and anilines, allowing for the synthesis of a diverse library of chiral imidazolidines (which can be subsequently oxidized to imidazolines if desired).[4]

Experimental Protocol: Chiral Brønsted Acid-Catalyzed [3+2] Cycloaddition

This protocol describes the synthesis of a chiral imidazolidine via a 1,3-dipolar cycloaddition reaction.[4]

  • To a flame-dried reaction tube, add the chiral phosphoric acid catalyst (e.g., a BINOL-derived phosphoric acid, 5-10 mol%).

  • Add the aniline (1.2 equiv.) and the amino ester hydrochloride (1.1 equiv.).

  • Place the tube under an inert atmosphere (e.g., argon or nitrogen).

  • Add the solvent (e.g., toluene) and cool the mixture to the desired temperature (e.g., -10 °C).

  • Add the aldehyde (1.0 equiv.) dropwise to the reaction mixture.

  • Stir the reaction for the specified time (e.g., 36-60 hours), monitoring its progress by TLC.

  • Upon completion, directly purify the crude reaction mixture by flash column chromatography on silica gel to afford the chiral imidazolidine product.

Data Presentation: Representative Results for Brønsted Acid-Catalyzed [3+2] Cycloaddition

EntryAldehyde (R¹)Aniline (R²)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1BenzaldehydeAniline9588:1296
24-NitrobenzaldehydeAniline9991:998
32-NaphthaldehydeAniline8885:1595
4Benzaldehyde4-Methoxyaniline9289:1197
5CinnamaldehydeAniline6380:2090

Data adapted from literature reports for illustrative purposes.[4]

Visualization of the Reaction Mechanism

G cluster_1 Mechanism of Brønsted Acid-Catalyzed [3+2] Cycloaddition Aldehyde Aldehyde Azomethine_Ylide Chiral Azomethine Ylide (1,3-Dipole) Aldehyde->Azomethine_Ylide Amino_Ester Amino Ester Amino_Ester->Azomethine_Ylide Catalyst Chiral Brønsted Acid (H-A*) Catalyst->Azomethine_Ylide activates Transition_State Diastereoselective Transition State Catalyst->Transition_State organizes Azomethine_Ylide->Transition_State Imine Imine (from Aniline) Imine->Transition_State Cycloaddition [3+2] Cycloaddition Transition_State->Cycloaddition Product Chiral Imidazolidine Cycloaddition->Product

Caption: Proposed mechanism for the enantioselective synthesis of chiral imidazolidines.

Purification and Characterization

The successful synthesis of chiral imidazoline derivatives must be followed by rigorous purification and characterization to ensure the identity, purity, and stereochemical integrity of the final product.

Purification
  • Chromatography: Flash column chromatography on silica gel is the most common method for purifying imidazoline derivatives. The choice of eluent system (e.g., hexane/ethyl acetate, dichloromethane/methanol) will depend on the polarity of the compound.

  • Crystallization: For solid compounds, recrystallization from a suitable solvent system can be an effective method for obtaining highly pure material.

  • Chiral Resolution: In cases where a racemic mixture is synthesized, chiral resolution may be necessary. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization.[]

Characterization
  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for structural elucidation. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure.[5] For chiral, non-racemic samples, the use of chiral solvating agents or derivatizing agents in NMR can be used to determine enantiomeric purity.[9][10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compound by providing a highly accurate mass measurement.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a chiral compound.[11][12] The sample is passed through a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[12] The ratio of the peak areas in the chromatogram corresponds to the ratio of the enantiomers.

  • Optical Rotation: Measurement of the specific rotation using a polarimeter can confirm the chirality of the product and can be compared to literature values for known compounds.

Conclusion

The synthesis of chiral imidazoline derivatives is a dynamic and evolving field. The methods presented in this application note, from classical condensation reactions to modern asymmetric cycloadditions, provide a powerful toolkit for researchers in organic synthesis, catalysis, and drug discovery. A thorough understanding of the principles behind these synthetic strategies, coupled with rigorous purification and characterization, is essential for the successful preparation and application of these valuable chiral molecules.

References

  • Synthesis of chiral imidazoline–amine ligands. - ResearchGate. Available at: [Link]

  • Olyaei, A., & Sadeghpour, M. (2024). Recent advances in the synthesis of highly substituted imidazolidines. RSC Advances, 14(39), 28037-28111. Available at: [Link]

  • Olyaei, A., & Sadeghpour, M. (2024). Recent advances in the synthesis of highly substituted imidazolidines. RSC Advances, 14(39), 28037-28111. Also available at: [Link]

  • Organic Chemistry Portal. Synthesis of 2-imidazolines. Available at: [Link]

  • Al-Hourani, B. J., et al. (2022). Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation. Molecules, 27(15), 4983. Available at: [Link]

  • Zhang, W., et al. (2022). Design, Synthesis, and Application of Chiral Bicyclic Imidazole Catalysts. Accounts of Chemical Research, 55(18), 2576-2590. Available at: [Link]

  • Design and Synthesis of a Chiral N-Tethered Bis(imidazoline) Ligand. - ResearchGate. Available at: [Link]

  • Clavero, R., et al. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Li, P., et al. (2012). Synthesis of chiral cyclohexane-linked bisimidazolines. Beilstein Journal of Organic Chemistry, 8, 1418-1423. Available at: [Link]

  • MacDonald, M. J., & Dauth, A. M. (2019). Palladium-Catalyzed Multicomponent Synthesis of 2-Imidazolines from Imines and Acid Chlorides. Chemistry, 1(1), 106-114. Available at: [Link]

  • Bartáček, J., et al. (2023). Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. Beilstein Journal of Organic Chemistry, 19, 1680-1688. Available at: [Link]

  • Liu, D., & Wang, P. (2006). Enantiomeric separation of imidazolinone herbicides using chiral high-performance liquid chromatography. Journal of Chromatography A, 1132(1-2), 266-272. Available at: [Link]

  • Servais, A. C., et al. (2007). Chiral separation of N-imidazole derivatives, aromatase inhibitors, by cyclodextrin-capillary zone electrophoresis. Mechanism of enantioselective recognition. Journal of Chromatography A, 1168(1-2), 246-256. Available at: [Link]

  • Wang, Z., et al. (2024). Atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines via asymmetric multicomponent reaction. Science Advances, 10(49), eadn9968. Available at: [Link]

  • Smajlagic, I., Johnston, J. N., & Dudding, T. (2019). Substituted Imidazoline Synthesis: A Diastereo- and Enantioselective aza-Henry Route to a Human Proteasome Modulator. Organic Letters, 21(1), 188-191. Available at: [Link]

  • The first synthesis of imidazoline. | Download Scientific Diagram. - ResearchGate. Available at: [Link]

  • Ferraz, H. M. C., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(6), 3411-3422. Available at: [Link]

  • Ryabukhin, S. V., et al. (2024). and Imidazo[4,5‑h]quinoline N‑Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines. ACS Omega. Available at: [Link]

  • Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC. (2020). Journal of Chromatographic Science, 58(7), 614-621. Available at: [Link]

  • Reddy, P. V. G., & Kumar, K. S. (2022). Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. Asian Journal of Organic Chemistry, 11(2), e202100735. Available at: [Link]

  • Carradori, S., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 679. Available at: [Link]

  • Li, Y., et al. (2023). Imidazolium-based ionic liquid functionalized chiral metal–organic framework as an efficient catalyst for asymmetric catalytic sulfoxidation. RSC Advances, 13(2), 1017-1024. Available at: [Link]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3950-3964. Available at: [Link]

  • Ivancia, M., & Mocanu, A. M. (2015). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Revue Roumaine de Chimie, 60(1), 79-86. Available at: [Link]

  • How to make imidazole compounds from diamines and aldehydes? - ResearchGate. Available at: [Link]

  • Gawroński, J., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications, 4, 2196. Available at: [Link]

  • Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. - ResearchGate. Available at: [Link]

  • Pescitelli, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 13083-13095. Available at: [Link]

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Application Notes & Protocols: The Pivotal Role of (S)-Diamine Dihydrochlorides in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality in Modern Pharmaceuticals

In the landscape of drug development, stereochemistry is not a mere academic curiosity; it is a critical determinant of therapeutic efficacy and safety. The majority of modern drugs are chiral molecules, existing as enantiomers—non-superimposable mirror images that can elicit profoundly different physiological responses. One enantiomer may provide the desired therapeutic effect, while the other could be inactive or, in the worst case, toxic. Consequently, the ability to selectively synthesize a single enantiomer, a process known as asymmetric synthesis, is a cornerstone of pharmaceutical manufacturing.

(S)-Diamine dihydrochlorides are a class of chiral compounds that have emerged as indispensable tools in the synthetic chemist's arsenal. These molecules, characterized by a C2-symmetric backbone, serve as highly effective chiral ligands and auxiliaries. When complexed with transition metals such as Ruthenium, Rhodium, or Iridium, they form powerful catalysts capable of orchestrating highly enantioselective transformations. Their dihydrochloride form ensures stability and ease of handling, making them robust reagents for large-scale industrial applications. This guide provides an in-depth exploration of their primary applications, grounded in mechanistic principles and accompanied by field-proven protocols for researchers and drug development professionals.

Core Application I: Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the reduction of prochiral ketones, imines, and alkenes to their corresponding chiral alcohols, amines, and alkanes.[1][2] Unlike conventional asymmetric hydrogenation, which often requires high-pressure hydrogen gas, ATH utilizes safe, readily available hydrogen donors like isopropanol or formic acid, making it highly amenable to standard laboratory and industrial settings.[1]

Principle and Mechanism

The catalytic cycle of ATH, particularly the well-established Noyori-type catalysts, involves a metal-ligand bifunctional mechanism. The catalyst, typically a Ruthenium(II) or Iridium(III) complex bearing a chiral (S,S)-diamine ligand (such as (S,S)-Ts-DPEN), facilitates the concerted transfer of a hydride from the metal center and a proton from the amine ligand to the substrate's carbonyl or imine group.

The process begins with the formation of the active metal-hydride species from the precatalyst, a hydrogen donor (e.g., isopropanol), and a base. The prochiral ketone then coordinates to this complex, and the stereodetermining step occurs via a six-membered pericyclic transition state. The inherent chirality of the diamine ligand dictates the facial selectivity of the hydrogen transfer, leading to the formation of a single enantiomer of the alcohol with high fidelity.

ATH_Mechanism Precatalyst [M(II)-(S,S)-Diamine] Precatalyst ActiveCatalyst [M(H)-(S,S)-Diamine]+ Active Catalyst Precatalyst->ActiveCatalyst + Base + iPrOH SubstrateComplex Substrate Coordination Complex ActiveCatalyst->SubstrateComplex + Prochiral Ketone TransitionState Six-Membered Transition State SubstrateComplex->TransitionState Stereodetermining Step ProductComplex Product-Catalyst Complex TransitionState->ProductComplex H- Transfer ProductComplex->ActiveCatalyst - Acetone Product Chiral Alcohol ProductComplex->Product Product Release

Caption: Catalytic cycle for Asymmetric Transfer Hydrogenation (ATH).
Protocol 1: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes the synthesis of (S)-1-phenylethanol, a valuable chiral building block, using a Ru(II)-TsDPEN catalyst.

Materials:

  • [RuCl2(p-cymene)]2 (Ruthenium(II) dimer)

  • (S,S)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • Acetophenone

  • Isopropanol (i-PrOH), anhydrous

  • Potassium hydroxide (KOH)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO4)

  • Argon or Nitrogen gas supply

Procedure:

  • Catalyst Preparation (In Situ): In a Schlenk flask under an inert atmosphere (Argon), add [RuCl2(p-cymene)]2 (3.1 mg, 0.005 mmol) and (S,S)-TsDPEN (4.4 mg, 0.012 mmol).

  • Add anhydrous isopropanol (10 mL) and stir the resulting orange solution at room temperature for 20 minutes to allow for complex formation.

  • Reaction Setup: In a separate flask, dissolve acetophenone (120.1 mg, 1.0 mmol) in isopropanol (5 mL).

  • Prepare a 0.1 M solution of KOH in isopropanol.

  • Initiation: Add the acetophenone solution to the catalyst mixture. Subsequently, add 0.5 mL of the 0.1 M KOH solution (0.05 mmol) to initiate the reaction.

  • Monitoring: Heat the reaction mixture to 40°C and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-4 hours.

  • Workup: Upon completion, cool the reaction to room temperature and quench with 10 mL of water.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.

  • Purification and Analysis: Purify the crude product by silica gel column chromatography (Hexane:Ethyl Acetate gradient) to yield (S)-1-phenylethanol. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Core Application II: Asymmetric Hydrogenation (AH)

Direct asymmetric hydrogenation (AH) is a highly atom-economical process for the enantioselective reduction of prochiral substrates. It employs molecular hydrogen (H2) and is catalyzed by complexes of metals like Ruthenium, Rhodium, and Iridium with chiral ligands, prominently featuring (S)-diamines in combination with atropisomeric diphosphines like BINAP.[3]

Principle and Mechanism: Metal-Ligand Bifunctionality

The mechanism of ketone hydrogenation by Ru(II)-diphosphine-diamine complexes is a prime example of metal-ligand bifunctionality, a concept pioneered by Noyori.[4][5] The reaction does not proceed through coordination of the ketone's oxygen to the metal center. Instead, it occurs in the outer coordination sphere of an 18-electron Ru-dihydride complex.[5]

The key step involves the simultaneous transfer of a hydride ligand from the ruthenium center to the carbonyl carbon and a proton from one of the diamine's N-H groups to the carbonyl oxygen.[4] This transfer occurs through a six-membered pericyclic transition state, where the chirality of both the diphosphine and the diamine ligand cooperatively control the stereochemical outcome. The presence of a base is often crucial to facilitate the formation of the active Ru-hydride species and accelerate the reaction.[4][5]

AH_Mechanism cluster_0 Outer-Sphere Mechanism RuH2 [RuH₂(S-BINAP)(S,S-diamine)] TS Pericyclic Transition State RuH2->TS + Ketone Substrate Prochiral Ketone (R-C(=O)-R') Substrate->TS Product Chiral Alcohol TS->Product Concerted H⁻/H⁺ Transfer RuAmido [RuH(S-BINAP)(S,S-diamido)] TS->RuAmido Catalyst Regeneration Intermediate RuAmido->RuH2 + H₂

Caption: Metal-Ligand Bifunctional Mechanism in Asymmetric Hydrogenation.
Application in Pharmaceutical Synthesis: (S)-Naproxen

A landmark application of this technology is the synthesis of (S)-Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID). The key step involves the asymmetric hydrogenation of an α,β-unsaturated carboxylic acid precursor using a Ru-(S)-BINAP catalyst system.[6] This process delivers the desired (S)-enantiomer with high enantiomeric purity, showcasing the power of diamine-based ligands in producing commercially significant pharmaceuticals.[6]

Protocol 2: Asymmetric Hydrogenation for a Chiral Carboxylic Acid Intermediate

This protocol outlines a general procedure for the asymmetric hydrogenation of an α,β-unsaturated carboxylic acid, a common structural motif in pharmaceutical intermediates.

Materials:

  • Ru(OAc)2[(S)-BINAP] (Ruthenium(II) diacetate (S)-BINAP complex)

  • 2-(6-methoxy-2-naphthyl)acrylic acid (Naproxen precursor)

  • Methanol (MeOH), degassed

  • High-pressure autoclave equipped with a stirrer

  • Hydrogen gas (H2), high purity

Procedure:

  • System Purge: Place the substrate, 2-(6-methoxy-2-naphthyl)acrylic acid (2.28 g, 10 mmol), and Ru(OAc)2[(S)-BINAP] (8.9 mg, 0.01 mmol, S/C ratio = 1000) into the high-pressure autoclave.

  • Seal the autoclave and purge the system thoroughly with an inert gas (Argon or Nitrogen) three times, followed by three purges with hydrogen gas.

  • Reaction Setup: Add degassed methanol (50 mL) to the autoclave via cannula.

  • Hydrogenation: Pressurize the autoclave with hydrogen gas to 10 atm.

  • Begin vigorous stirring and heat the reaction mixture to 50°C.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete in 12-24 hours.

  • Workup: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

  • Purge the system with nitrogen.

  • Remove the solvent from the reaction mixture under reduced pressure.

  • Purification and Analysis: The resulting solid is dissolved in ethyl acetate and washed with a dilute HCl solution and brine. The organic layer is dried and evaporated to yield crude (S)-Naproxen. Recrystallization from an appropriate solvent system yields the highly pure product. Determine enantiomeric excess via chiral HPLC.

Data Summary: Performance of (S)-Diamine-Based Catalysts

The versatility of (S)-diamine ligands is evident in their successful application across various reaction types, consistently delivering high levels of stereocontrol.

Catalyst SystemLigandApplicationSubstrate ExampleYield (%)ee (%)Reference
RuCl(p-cymene)[(S,S)-Ts-DPEN](S,S)-TsDPENATH of KetonesAcetophenone>9597
RuCl(p-cymene)[(S,S)-Ts-DPEN](S,S)-TsDPENATH of IminesCyclic Imines>90>95
trans-RuH(BH₄)[(S)-tolbinap][(S,S)-dpen](S)-TolBINAP / (S,S)-DPENAH of KetonesAcetophenoneHigh82[4][5]
Ru(OAc)₂[(S)-BINAP](S)-BINAPAH of OlefinsNaproxen Precursor>9598[6]
Ir-polydiaminePolymeric DiamineATH of KetonesFunctionalized Ketones>95>99[1][2]

Conclusion and Future Outlook

(S)-Diamine dihydrochlorides are not merely reagents but are enabling technologies in the synthesis of chiral pharmaceutical intermediates. Their integration into catalytic systems for asymmetric hydrogenation and transfer hydrogenation provides robust, efficient, and scalable pathways to enantiomerically pure alcohols, amines, and other vital building blocks. The well-understood, metal-ligand bifunctional mechanisms allow for rational catalyst design and optimization.

The field continues to evolve, with current research focusing on the development of recyclable catalysts, such as polymeric diamine ligands, to enhance the sustainability and cost-effectiveness of these transformations.[1][2] As the demand for enantiopure pharmaceuticals grows, the foundational role of (S)-diamine dihydrochlorides in enabling their synthesis is set to expand, further cementing their importance in modern medicinal chemistry.

References

  • Hashiguchi, S., Fujii, A., Takehara, J., Ikariya, T., & Noyori, R. (1995). Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society, 117(28), 7562–7563. [Link]

  • Noyori, R., Yamakawa, M., & Hashiguchi, S. (2001). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society, 123(8), 1673-1682. [Link]

  • Noyori, R., Yamakawa, M., & Hashiguchi, S. (2001). Metal−Ligand Bifunctional Catalysis: A Nonclassical Mechanism for Asymmetric Hydrogenation of Ketones. Accounts of Chemical Research, 34(10), 777-785. [Link]

  • Li, C., et al. (2020). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 142(35), 14881–14890. [Link]

  • Alonso, D. A., et al. (2002). Mechanism of Asymmetric Hydrogenation of α-(Acylamino)acrylic Esters Catalyzed by BINAP−Ruthenium(II) Diacetate. Journal of the American Chemical Society, 124(46), 13814–13826. [Link]

  • NPTEL. (2012). Module 6 Hydrogenation Reactions. Catalytic Asymmetric Synthesis. [Link]

  • Wikipedia. BINAP. [Link]

Sources

3.[1][2][3][4][5][6] Troubleshooting & Optimization

Removing HCl from (S)-1,2-diaminopropane dihydrochloride for coordination

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Coordination Chemistry Experimental Guides

Topic: Removing HCl from (S)-1,2-diaminopropane dihydrochloride for Coordination Chemistry Applications

This guide provides detailed troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals who need to prepare the free base of (S)-1,2-diaminopropane from its dihydrochloride salt for use as a ligand in coordination chemistry.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove the hydrochloride from (S)-1,2-diaminopropane dihydrochloride before using it as a ligand?

A1: The nitrogen atoms in (S)-1,2-diaminopropane possess lone pairs of electrons that are essential for coordinating to a metal center. In the dihydrochloride salt, these lone pairs are protonated by hydrochloric acid, forming ammonium (-NH3+) groups. This protonation blocks the nitrogen atoms from acting as Lewis bases and donating their electron pairs to a metal ion. Therefore, the hydrochloride must be removed to deprotonate the amine groups and regenerate the neutral diamine, which can then function as a bidentate ligand.

Q2: What are the key safety precautions to consider when handling (S)-1,2-diaminopropane free base?

A2: (S)-1,2-diaminopropane is a corrosive and flammable liquid.[1][2][3] It is also hygroscopic and air-sensitive, readily absorbing moisture and carbon dioxide from the atmosphere.[1][2] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[4][5] It is crucial to store the free base under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1][2]

Q3: Can I use a weaker base than sodium hydroxide to deprotonate the diamine?

A3: While strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used, weaker inorganic bases such as potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3) can also be effective.[6] The choice of base depends on the specific requirements of your synthesis. Weaker bases can be advantageous if your target metal complex is sensitive to strong hydroxide ions. However, the deprotonation reaction may be slower and less complete with weaker bases. The pKa of the protonated amine is a critical factor; for effective deprotonation, the pKa of the conjugate acid of the chosen base should be significantly higher than that of the diammonium cation of the diamine. The strongest basic pKa of 1,2-diaminopropane is reported to be 9.83.[7]

Q4: My final product, the free diamine, is a liquid. How can I be sure it is free of water?

A4: After extraction, the organic layer containing the free diamine should be dried over a suitable drying agent, such as anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4). For applications highly sensitive to moisture, distillation of the diamine from a drying agent like calcium hydride (CaH2) can be performed. It is important to note that 1,2-diaminopropane is hygroscopic and will readily absorb atmospheric moisture.[1][5] Therefore, it should be handled and stored under anhydrous conditions.

Troubleshooting Guides

Problem 1: Low Yield of Free Diamine After Extraction
Potential Cause Troubleshooting Step Explanation
Incomplete Deprotonation Ensure at least two molar equivalents of a strong base (e.g., NaOH) are used. Monitor the pH of the aqueous layer to confirm it is strongly basic (pH > 12).Two equivalents of base are required to neutralize the two hydrochloride equivalents. Incomplete deprotonation will leave some of the diamine in its water-soluble salt form.
Insufficient Extraction Increase the number of extractions with an appropriate organic solvent (e.g., diethyl ether, dichloromethane).(S)-1,2-diaminopropane has some water solubility. Multiple extractions are necessary to efficiently transfer the product to the organic phase.
Emulsion Formation Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also minimize emulsion formation.Emulsions can trap the product at the interface between the aqueous and organic layers, leading to lower recovery.
Product Volatility Avoid excessive heating during solvent removal on a rotary evaporator. Use a cold trap to recover any volatilized product.1,2-Diaminopropane has a boiling point of 119.6 °C and can be lost if solvent evaporation is performed at too high a temperature or under high vacuum.[8]
Problem 2: Contamination of the Final Product
Potential Cause Troubleshooting Step Explanation
Residual Water Dry the organic extract thoroughly with a suitable drying agent (e.g., anhydrous MgSO4). For stringent requirements, distill the diamine from a drying agent like CaH2.Water can interfere with subsequent coordination reactions, especially with water-sensitive metal precursors.
Residual Base After extraction, wash the organic layer with a small amount of brine to remove any entrained aqueous base.Residual inorganic base can affect the pH of the coordination reaction and potentially lead to the formation of undesired metal hydroxide species.
Byproducts from Side Reactions If using a weaker base like potassium carbonate, ensure the reaction goes to completion. Incomplete reaction can leave unreacted starting material.Characterize the final product using techniques like NMR or IR spectroscopy to confirm its purity.
Atmospheric Contamination Handle the free diamine under an inert atmosphere (e.g., nitrogen or argon) as much as possible.The free amine can react with atmospheric carbon dioxide to form a carbamate salt.[2]

Experimental Protocols

Protocol 1: Deprotonation using Sodium Hydroxide and Liquid-Liquid Extraction

This protocol is a standard and effective method for generating the free base of (S)-1,2-diaminopropane.

Materials:

  • (S)-1,2-diaminopropane dihydrochloride

  • Sodium hydroxide (NaOH) pellets

  • Deionized water

  • Diethyl ether (or other suitable organic solvent like dichloromethane)

  • Anhydrous magnesium sulfate (MgSO4)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve (S)-1,2-diaminopropane dihydrochloride in a minimal amount of deionized water.

  • Basification: Cool the solution in an ice bath. Slowly add at least two molar equivalents of solid NaOH pellets portion-wise with stirring. The reaction is exothermic. Continue adding NaOH until the solution is strongly basic (check with pH paper, pH > 12).

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the aqueous layer multiple times (at least 3x) with diethyl ether. Combine the organic extracts.

  • Drying: Dry the combined organic extracts over anhydrous MgSO4.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator. The remaining liquid is the (S)-1,2-diaminopropane free base.

Protocol 2: Deprotonation using Potassium Carbonate

This method uses a milder base and can be advantageous when strongly basic conditions need to be avoided.

Materials:

  • (S)-1,2-diaminopropane dihydrochloride

  • Potassium carbonate (K2CO3)

  • Methanol

  • Suitable organic solvent for extraction (e.g., dichloromethane)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Suspension: Suspend the (S)-1,2-diaminopropane dihydrochloride in methanol.

  • Addition of Base: Add an excess (at least 3-4 molar equivalents) of solid potassium carbonate to the suspension.

  • Reaction: Stir the mixture at room temperature for several hours or gently reflux until the reaction is complete (can be monitored by TLC or the cessation of CO2 evolution).

  • Filtration: Filter the reaction mixture to remove the inorganic salts (KCl and excess K2CO3).

  • Solvent Removal: Remove the methanol from the filtrate using a rotary evaporator.

  • Work-up (Optional): If necessary, dissolve the residue in a suitable organic solvent, wash with a small amount of brine, dry over anhydrous Na2SO4, and remove the solvent.

Visualizations

Workflow for Deprotonation and Extraction

Deprotonation_Workflow start Start: (S)-1,2-diaminopropane dihydrochloride in water add_base Add excess NaOH (strongly basic) start->add_base extract Extract with diethyl ether (3x) add_base->extract separate Separate organic and aqueous layers extract->separate dry Dry organic layer with MgSO4 separate->dry Organic Layer filter Filter off drying agent dry->filter evaporate Remove solvent (rotary evaporator) filter->evaporate product Product: (S)-1,2-diaminopropane (free base) evaporate->product

Caption: Workflow for the deprotonation of (S)-1,2-diaminopropane dihydrochloride using NaOH and subsequent extraction.

Data Summary

Property (S)-1,2-Diaminopropane Dihydrochloride (S)-1,2-Diaminopropane (Free Base)
Molecular Formula C3H12Cl2N2C3H10N2
Molecular Weight 147.05 g/mol 74.12 g/mol [8]
Appearance White crystalline solidColorless liquid[8]
Melting Point 227-229 °C-37.1 °C[8]
Boiling Point Not applicable119.6 °C[8]
Solubility Soluble in waterSoluble in water and many organic solvents[1]

References

  • ACROS Organics. (2014, September 8).
  • Avocado Research Chemicals Ltd. (2014, September 8).
  • Cole-Parmer.
  • LookChem.
  • ChemicalBook. (2026, January 17).
  • Wikipedia. 1,2-Diaminopropane.
  • Benchchem.
  • FooDB. (2011, September 21). Showing Compound 1,2-Diaminopropane (FDB029308).
  • Reddit. (2011, October 14). Synthetic chemists: getting rid of HCl?.
  • Sigma-Aldrich. (S)-(-)-1,2-Diaminopropane dihydrochloride.
  • Tokyo Chemical Industry. (S)-1,2-Diaminopropane Dihydrochloride.

Sources

Technical Support Center: Optimizing (S)-Diamine Condensation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing (S)-diamine condensation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these crucial transformations. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established scientific principles and field-proven insights. Our goal is to empower you to achieve higher yields, greater purity, and consistent success in your synthetic endeavors.

Introduction to (S)-Diamine Condensation Reactions

(S)-Diamine condensation reactions, typically involving the reaction of a chiral diamine with a carbonyl compound (aldehyde or ketone) to form a chiral imine or a subsequent cyclized product, are fundamental in asymmetric synthesis. The resulting chiral scaffolds are privileged structures found in a wide array of catalysts, ligands, and biologically active molecules.[1][2] However, achieving optimal conditions for these reactions can be challenging, often plagued by issues of low yield, side-product formation, and difficulties in purification. This guide provides a systematic approach to troubleshooting and optimizing these critical reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format, offering potential causes and actionable solutions.

Question 1: My reaction is showing low conversion or is not proceeding to completion. What are the likely causes and how can I improve the yield?

Answer: Low conversion is a frequent challenge and can be attributed to several factors. A systematic evaluation of the reaction parameters is crucial.

  • Cause 1: Inefficient Water Removal. The condensation reaction to form an imine is an equilibrium process that produces water as a byproduct.[3][4] Failure to remove this water will shift the equilibrium back towards the starting materials, thus limiting the conversion.[3][5]

    • Solution:

      • Azeotropic Distillation: Employ a Dean-Stark apparatus with a suitable solvent (e.g., toluene, xylene) to azeotropically remove water as it is formed.[5] This is a highly effective method for driving the reaction to completion.

      • Dehydrating Agents: The use of molecular sieves (e.g., 3Å or 4Å) can effectively sequester water from the reaction mixture.[3] Ensure the sieves are properly activated before use.

      • High-Pressure/Temperature Systems: For low-boiling reactants, conducting the reaction in a pressurized microflow system can allow for temperatures above the solvent's boiling point, accelerating the reaction and water removal.[3]

  • Cause 2: Suboptimal pH. The formation of an imine is acid-catalyzed, but the pH must be carefully controlled.[6]

    • Explanation: At a low pH, the amine nucleophile will be protonated, rendering it non-nucleophilic.[4][6] At a high pH, there is insufficient acid to protonate the hydroxyl group of the hemiaminal intermediate, preventing its elimination as water.[6]

    • Solution: The optimal pH for imine formation is typically around 4-5.[4] You can achieve this by adding a catalytic amount of a mild acid, such as acetic acid or p-toluenesulfonic acid (p-TsOH).

  • Cause 3: Steric Hindrance. Sterically hindered aldehydes, ketones, or diamines can significantly slow down the reaction rate.

    • Solution:

      • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome steric barriers.

      • Prolong Reaction Time: Allow the reaction to proceed for a longer duration to achieve higher conversion.

      • Use of a More Active Catalyst: Stronger Lewis or Brønsted acids can enhance the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the sterically hindered amine.

  • Cause 4: Purity of Starting Materials. Impurities in the starting diamine, aldehyde, or ketone can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials. Chiral diamines can be purified by crystallization of their diastereomeric salts.[7] Aldehydes are prone to oxidation to carboxylic acids; fresh distillation or purification before use is recommended.

Question 2: I am observing the formation of multiple products and side reactions. How can I improve the selectivity of my reaction?

Answer: The formation of side products is a common issue that can complicate purification and reduce the yield of the desired product.

  • Side Reaction 1: Polymerization. Aldehydes, in particular, can be susceptible to polymerization, especially under harsh conditions like high temperatures or high base concentrations.[8] The condensation of diamines with dialdehydes can also lead to the formation of polymers.[9]

    • Solution:

      • Control Temperature: Avoid excessively high reaction temperatures.

      • Slow Addition of Reagents: Adding one reagent slowly to the other can help maintain a low concentration of the reactive species, minimizing polymerization.

      • Optimize Catalyst Loading: Use the minimum effective amount of catalyst.

  • Side Reaction 2: Michael Addition. If the product of the condensation is an α,β-unsaturated imine, the enolate of the starting ketone (if applicable) can act as a Michael donor and add to the product.[8]

    • Solution:

      • Stoichiometry Control: Use a stoichiometric amount of the aldehyde or a slight excess of the ketone to minimize the presence of the Michael acceptor.

      • Lower Reaction Temperature: Michael additions often have a higher activation energy than the initial condensation, so lowering the temperature can favor the desired reaction.

  • Side Reaction 3: Formation of Aminals. In the presence of excess diamine, the initially formed imine can react further to form an aminal.

    • Solution: Use a 1:1 stoichiometry of the diamine and the carbonyl compound. If necessary, a slight excess of the carbonyl compound can be used to ensure complete consumption of the valuable chiral diamine.

Question 3: My product is difficult to isolate and purify. What strategies can I employ for effective purification?

Answer: The purification of chiral diamines and their imine products can be challenging due to their basicity and potential instability.

  • Challenge 1: Hydrolysis of Imines. Imines are susceptible to hydrolysis back to the corresponding amine and carbonyl compound, especially in the presence of water and acid.[6][10]

    • Solution:

      • Anhydrous Workup: Perform the workup under anhydrous conditions. Use drying agents like sodium sulfate or magnesium sulfate to remove any residual water from the organic layer.

      • Avoid Acidic Conditions: During extraction and chromatography, avoid strongly acidic conditions. A weakly basic wash (e.g., saturated sodium bicarbonate solution) can be used to neutralize any acid catalyst.

      • Direct Use: If the imine is an intermediate for a subsequent reaction, consider performing the next step in a one-pot procedure without isolating the imine.

  • Challenge 2: Tailing on Silica Gel. The basic nature of diamines and imines can cause significant tailing during silica gel chromatography, leading to poor separation.

    • Solution:

      • Base-Treated Silica Gel: Use silica gel that has been pre-treated with a base, such as triethylamine (typically 1-2% in the eluent).

      • Alumina Chromatography: Basic alumina can be a better stationary phase for the purification of basic compounds.

      • Crystallization: If the product is a solid, recrystallization is often the most effective method for achieving high purity.[7]

  • Challenge 3: Product is an Oil or Difficult to Crystallize.

    • Solution:

      • Salt Formation: Convert the basic product into a salt (e.g., hydrochloride, tartrate) which is often a crystalline solid and can be purified by recrystallization. The free base can be regenerated by treatment with a base.

      • Derivatization: For analytical purposes, such as determining enantiomeric excess, the product can be derivatized with a chiral reagent to form diastereomers that are more easily separated by chromatography (e.g., HPLC, SFC).[11]

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for my (S)-diamine condensation reaction?

A1: The choice of catalyst depends on the specific substrates and reaction conditions.

  • Brønsted Acids: Mild acids like acetic acid and p-TsOH are commonly used and are effective for many systems.

  • Lewis Acids: For less reactive carbonyl compounds, Lewis acids such as TiCl₄, ZnCl₂, or Sc(OTf)₃ can be more effective. They activate the carbonyl group towards nucleophilic attack.

  • Heterogeneous Catalysts: Polymer-supported sulfonic acid has been shown to be an effective and recyclable catalyst for quinoxaline synthesis from 1,2-diamines and 1,2-dicarbonyl compounds.[12]

Q2: Which solvent should I use?

A2: The solvent plays a crucial role in the reaction's success.[13]

  • For Azeotropic Water Removal: Toluene or xylene are the solvents of choice when using a Dean-Stark apparatus.

  • For Reactions with Dehydrating Agents: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are suitable.

  • Protic Solvents: In some cases, protic solvents like ethanol or methanol can be used, especially for the synthesis of certain heterocyclic compounds like quinoxalines.[12] However, they can also participate in side reactions.

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is the most common and convenient method.

  • Procedure: Spot the starting materials and the reaction mixture on a TLC plate. The formation of a new spot corresponding to the product and the disappearance of the starting material spots indicate the reaction is proceeding.

  • Visualization: Use a UV lamp if the compounds are UV active. Staining with reagents like potassium permanganate or ninhydrin (for primary amines) can also be used.

  • NMR Spectroscopy: For a more quantitative assessment, a crude ¹H NMR of an aliquot from the reaction mixture can be taken to determine the conversion.

Q4: My chiral diamine is expensive. How can I ensure its complete consumption?

A4: To drive the reaction to completion with respect to the chiral diamine, you can use a slight excess (e.g., 1.1 to 1.2 equivalents) of the less expensive carbonyl compound. This will help to ensure that all of the valuable diamine is consumed.

Experimental Protocols

General Protocol for (S)-Diamine Condensation with an Aldehyde
  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a condenser, add the (S)-diamine (1.0 eq.), the aldehyde (1.05 eq.), and a suitable solvent (e.g., toluene, to make a 0.1-0.5 M solution).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.01-0.05 eq.).

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected or TLC analysis indicates complete consumption of the diamine.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) or by recrystallization.

Data Presentation

Table 1: Effect of Catalyst on the Condensation of Benzil and Benzene-1,2-diamine [12]

EntryCatalyst (mol%)SolventTemperatureTime (min)Yield (%)
1NoneEthanolReflux18040
2Acetic Acid (10)EthanolReflux6085
3p-TsOH (5)EthanolReflux4592
4PEG-600 (5)EthanolReflux8085
5Polymer Supported Sulfanilic Acid (5)EthanolReflux3590

This table summarizes the effect of different catalysts on the reaction time and yield for a model condensation reaction, highlighting the efficiency of acid catalysts.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield or Incomplete Reaction Check_Water_Removal Is Water Removal Efficient? Start->Check_Water_Removal Check_pH Is the pH Optimal (4-5)? Check_Water_Removal->Check_pH Yes Solution_Water Implement Azeotropic Distillation or use Dehydrating Agents Check_Water_Removal->Solution_Water No Check_Sterics Are Substrates Sterically Hindered? Check_pH->Check_Sterics Yes Solution_pH Add Catalytic Acid (e.g., p-TsOH) Check_pH->Solution_pH No Check_Purity Are Starting Materials Pure? Check_Sterics->Check_Purity No Solution_Sterics Increase Temperature/Time or use a Stronger Catalyst Check_Sterics->Solution_Sterics Yes Solution_Purity Purify Starting Materials Check_Purity->Solution_Purity No Success Improved Yield Check_Purity->Success Yes Solution_Water->Check_pH Solution_pH->Check_Sterics Solution_Sterics->Check_Purity Solution_Purity->Success

Caption: A logical workflow for troubleshooting common causes of low yield in (S)-diamine condensation reactions.

Mechanism of Imine Formation

Imine_Formation Reactants Aldehyde/Ketone + Primary Amine (R-NH2) Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Protonated_Hemiaminal Protonated Hemiaminal Hemiaminal->Protonated_Hemiaminal + H+ Carbinolamine Carbinolamine Intermediate Protonated_Hemiaminal->Carbinolamine - H2O Water H2O Protonated_Hemiaminal->Water Imine_Product Imine + H2O Carbinolamine->Imine_Product - H+

Caption: The acid-catalyzed mechanism for the formation of an imine from an aldehyde or ketone and a primary amine.

References

  • Effect of different catalyst on the condensation of benzil and benzene-1, 2-diamine in ethanol as the solvent at room temperature and at reflux. ResearchGate. [Link]

  • 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. ACS Publications. [Link]

  • Asymmetric Synthesis of Chiral α-Methyl-α,β-diamino Acid Derivatives via Group-Assisted Purification Chemistry Using N-Phosphonyl Imines and a Ni(II)-Complexed Alanine Schiff Base. PubMed. [Link]

  • Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. ACS Publications. [Link]

  • Synthesis of Heterocyclic Chiral Diamines and Use of Diamine-Based Chiral Guanidines to Determine Enantiopurity of Amino Acids. University of Toronto. [Link]

  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC. [Link]

  • Catalysis of condensation reactions of amines.
  • Chiral Vicinal Diamines Derived from Mefloquine. ACS Publications. [Link]

  • Diamine Ligands in Copper-Catalyzed Reactions. PMC. [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester. [Link]

  • DECamethylenediamine. Organic Syntheses. [Link]

  • Condensation. ACS GCI Pharmaceutical Roundtable. [Link]

  • Different Pathways for the Cyclocondensation Reactions of 1,2-Diamine and 1,2-Diketone. Chemical Journal of Chinese Universities. [Link]

  • Hydroxypyridyl Imines: Enhancing Chromatographic Separation and Stereochemical Analysis of Chiral Amines via Circular Dichroism. ResearchGate. [Link]

  • Imine- and Amine-Type Macrocycles Derived from Chiral Diamines and Aromatic Dialdehydes. PMC. [Link]

  • Organocatalytic Knoevenagel condensation by chiral C2-symmetric tertiary diamines. RSC Publishing. [Link]

  • Amine. Wikipedia. [Link]

  • Solvent Dictated Organic Transformations. PubMed. [Link]

  • 21.4. Imine formation. Lumen Learning. [Link]

  • Condensation products of aldehydes or ketones with diamines and monoamines.
  • Water enables diastereodivergency in bispidine-based chiral amine-catalyzed asymmetric Mannich reaction of cyclic N-sulfonyl ketimines with ketones. PMC. [Link]

  • Condensation reactions in microflow. Johannes Gutenberg University Mainz. [Link]

  • Diamine-dialdehyde condensations. ResearchGate. [Link]

  • Mechanochemical polymerization – controlling a polycondensation reaction between a diamine and a dialdehyde in a ball mill. RSC Publishing. [Link]

  • 19.5 Imine and Enamine Formation | Addition of Amines | Organic Chemistry. YouTube. [Link]

  • Condensation polymerisation - diamine and dicarboxylic acid polymers. YouTube. [Link]

  • 5.3: Condensation Reactions. Chemistry LibreTexts. [Link]

  • Issues with a reported condensation reaction/enamine formation. Reddit. [Link]

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4. Validation & Comparative

Technical Comparison Guide: (S)-(-)-1,2-Diaminopropane Dihydrochloride NMR Analysis

[1]

Executive Summary

(S)-(-)-1,2-Diaminopropane dihydrochloride (CAS 19777-66-3) is a critical chiral building block, notably utilized in the synthesis of the cardioprotective agent Dexrazoxane and various chiral ligands (e.g., Salen-type ligands).

For researchers, the analytical challenge lies not in identifying the carbon skeleton, but in verifying the salt formation (stoichiometry) and quantifying enantiomeric purity . Standard NMR in achiral solvents cannot distinguish the (S)-enantiomer from the (R)-impurity or the racemate.

This guide provides a comparative analysis of the NMR spectral characteristics of the dihydrochloride salt versus its free base and enantiomeric alternatives, establishing a self-validating protocol for purity assessment.

Chemical Profile & Structural Significance[2][3][4][5][6][7][8]

The dihydrochloride salt form offers superior stability and water solubility compared to the hygroscopic, liquid free base. However, this protonation dramatically alters the NMR landscape.

FeatureSpecification
IUPAC Name (S)-propane-1,2-diamine dihydrochloride
CAS Number 19777-66-3
Molecular Formula

Stereocenter C2 (S-configuration)
Key Application Chiral resolution agent, Pt-drug synthesis, Ligand synthesis

Comparative NMR Analysis

Solvent Selection Strategy

The choice of solvent dictates which spectral features are visible.

  • Deuterium Oxide (

    
    ):  The standard for stoichiometry checks. It provides a clean aliphatic window but erases amine protons  (
    
    
    ) due to rapid deuterium exchange.
  • DMSO-

    
    :  Required when observation of the ammonium protons is necessary to confirm salt formation.
    
Spectral Assignment (Dihydrochloride in )

In the dihydrochloride form, both nitrogen centers are protonated (

Table 1: 1H NMR Chemical Shift Data (


, 400 MHz)
PositionGroupMultiplicityShift (

ppm)
Coupling (

Hz)
Interpretation
1

Doublet (d)1.40 – 1.45

Deshielded vs free base (~1.0 ppm) due to

-effect of

.
2

Multiplet (m)3.20 – 3.40-Diastereotopic protons due to adjacent chiral center.
3

Multiplet (m)3.65 – 3.80-Most deshielded aliphatic proton (

to chiral center).
4

Invisible --Exchanged with

(HDO peak at ~4.79 ppm).
Comparative Scenario: Salt vs. Free Base vs. Enantiomer

The following table differentiates the target product from its common alternatives.

Table 2: Comparative Spectral Performance

AlternativeKey Spectral Difference vs. (S)-2HCl SaltCausality
Free Base ((S)-diamine)Upfield Shifts: Methyl appears at ~1.0 ppm; Methine at ~2.8 ppm.Lack of positive charge reduces electron withdrawal (shielding effect).
(R)-Enantiomer Identical Spectrum in standard solvents (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

, DMSO).
Enantiomers have identical physical properties in achiral environments.
Racemate ((±)-mixture)Identical Spectrum in standard solvents.Indistinguishable without Chiral Solvating Agents (CSA).

Experimental Protocol: Enantiomeric Purity Determination

Since the (S) and (R) enantiomers are NMR-equivalent in

diastereomeric environment
The Logic of Chiral Differentiation

When the (S)-amine salt is mixed with a chiral acid (CSA), it forms a diastereomeric salt complex. The chemical environment of the methyl group in the (S,R)-complex differs from that in the (R,R)-complex, causing the methyl doublet to "split."

Workflow Diagram

GStartSample: (S)-1,2-Diaminopropane 2HClSolventDissolve in D2O(Base Baseline)Start->SolventIdentity CheckNeutralizeFree Base Generation(Add Na2CO3/Extract into CDCl3)Start->NeutralizePurity CheckAddCSAAdd Chiral Solvating Agent(e.g., (R)-Mosher's Acid)Neutralize->AddCSAAcquireAcquire 1H NMR(Focus on Methyl Region 1.0-1.5 ppm)AddCSA->AcquireAnalyzeAnalyze Methyl Doublet SplittingAcquire->AnalyzePureHigh Enantiomeric PurityAnalyze->PureSingle DoubletImpureRacemization DetectedAnalyze->ImpureTwo Doublets (Split)

Figure 1: Workflow for differentiating enantiomers using Chiral Solvating Agents (CSA).

Step-by-Step Methodology
  • Free Base Liberation (Crucial Step):

    • The dihydrochloride salt interacts poorly with many organic CSAs.

    • Dissolve 20 mg of the salt in 0.5 mL

      
      . Add excess 
      
      
      . Extract with
      
      
      (0.6 mL).
    • Transfer the

      
       layer (containing the free diamine) to an NMR tube.
      
  • Baseline Acquisition:

    • Acquire a standard 1H spectrum.[1] Confirm the methyl doublet at ~1.0 ppm.

  • CSA Addition:

    • Add 2-3 equivalents of (R)-(-)-Mandelic acid or (S)-(+)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate directly to the tube.

    • Shake vigorously to ensure complex formation.

  • Analysis:

    • Observe the methyl region.

    • Pure (S): Remains a single doublet (shifted slightly due to complexation).

    • Racemic/Impure: The methyl doublet splits into two distinct doublets (one for the S-complex, one for the R-complex).

    • Calculate Enantiomeric Excess (

      
      ) by integrating the two methyl signals.
      

Troubleshooting & Artifacts

The "Missing" Protons

In


  • Observation: Only 7 protons are visible (CH3 + CH2 + CH).

  • Cause: The 5 protons on the nitrogens (

    
    ) exchange instantly with 
    
    
    to form HDO.
  • Solution: This is normal. Do not fail the lot based on missing amine protons in

    
    .
    
Water Suppression

The salt is hygroscopic. The HDO peak (4.79 ppm) can be large.

  • Impact: Can overlap with impurities or sidebands.

  • Mitigation: Use a presaturation pulse sequence (e.g., zgpr on Bruker systems) to suppress the water signal if it interferes with the methine proton at ~3.7 ppm.

pH Sensitivity

The chemical shift of the methine and methylene protons is highly pH-dependent.

  • Scenario: If the salt is not stoichiometric (e.g., monohydrochloride), the shifts will drift upfield (toward the free base values).

  • Check: If the methyl peak is < 1.35 ppm in

    
    , suspect incomplete salt formation or presence of free base.
    

ChemicalShiftLogicSalt(S)-Diamine 2HCl(Full Charge)MonoMonohydrochloride(Partial Charge)Salt->MonopH Increase(Deprotonation)ShiftChemical Shift (ppm)Drifts Upfield (Lower ppm)Salt->ShiftBaseFree Base(Neutral)Mono->BasepH > 10Base->Shift

Figure 2: Impact of pH/Protonation state on NMR chemical shifts.

References

  • Sigma-Aldrich. (S)-(-)-1,2-Diaminopropane dihydrochloride Product Specification. Link

  • BenchChem. Differentiating Enantiomers of 1,2-Diaminopropane Complexes: A Guide to Spectroscopic Methods. Link

  • Wenzel, T. J. (2013).[2] Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Topics in Current Chemistry. Link

  • Gottlieb, H. E., et al. (1997).[1][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[1] Chem. Link

  • National Institute of Standards and Technology (NIST). 1,2-Propanediamine Spectral Data. Link

Comparative Guide: Catalytic Efficiency of (S)- vs. (R)-1,2-Diaminopropane Ligands

[2]

Executive Summary

1,2-Diaminopropane (propylene diamine, pn) is one of the simplest C2-symmetric chiral diamines used in asymmetric catalysis. While structurally analogous to the widely used 1,2-diaminocyclohexane (DACH) and 1,2-diphenylethylenediamine (DPEN), its performance profile is distinct due to the formation of a 5-membered chelate ring upon metal coordination, versus the 6-membered ring formed by 1,3-diamines or the rigid bicyclic framework of DACH.

This guide compares the utility of the (S)- and (R)-enantiomers, focusing on their application in Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH) and Mn-Salen Epoxidation .

Key Takeaway: The "efficiency" difference between (S)- and (R)-1,2-diaminopropane is not intrinsic to the molecule itself (as they are enantiomers with identical physical properties) but arises from chiral matching/mismatching when paired with other chiral elements (e.g., BINAP ligands) or the specific stereochemical requirement of the target substrate.

Mechanistic Basis of Enantiocontrol

The catalytic efficiency of 1,2-diaminopropane stems from its ability to create a chiral environment around the metal center. The absolute configuration of the diamine ((S) or (R)) dictates the quadrant blockage in the transition state.

The Bifunctional Mechanism (Noyori Type)

In Ruthenium-catalyzed hydrogenation, the diamine is not merely a spectator ligand; it actively participates in H2 activation via the metal-ligand bifunctional mechanism .

  • The NH Effect: The amine protons (NH) form a hydrogen bond with the substrate's carbonyl oxygen, while the Ru-hydride attacks the carbonyl carbon.

  • Stereocontrol: The methyl group on the 1,2-diaminopropane backbone induces a specific puckering of the chelate ring (λ or δ conformation), which transmits chiral information to the active site.

Visualization: Catalytic Cycle & Stereocontrol

The following diagram illustrates the outer-sphere mechanism where the ligand configuration determines the hydride transfer face.

ATH_Mechanismcluster_legendStereocontrol PointPreCatRu-Precatalyst(16e- species)H2_AddH2 AdditionPreCat->H2_AddActivationActiveActive Ru-H/N-H Species(18e-)H2_Add->ActiveTSSupramolecular Transition State(6-membered cycle)Active->TS + SubstrateSubstrateKetone Substrate(C=O Coordination)ProductChiral Alcohol + Regenerated CatalystTS->Product Hydride TransferProduct->Active H2 Recharge

Caption: Simplified bifunctional catalytic cycle for Ru-diamine complexes. The transition state (Red) is where the (S) or (R) configuration of the diamine dictates the product stereochemistry.

Comparative Performance Data

Asymmetric Hydrogenation (ATH) of Ketones

In the reduction of acetophenone derivatives, the 1,2-diaminopropane ligand is often paired with a chiral diphosphine (e.g., BINAP). This creates a "Matched" vs. "Mismatched" scenario.

The Matching Principle:

  • Matched Pair: The chiral influence of the phosphine and the diamine reinforce each other, leading to high Enantiomeric Excess (ee) and Turnover Frequency (TOF).

  • Mismatched Pair: The chiral influences oppose each other, leading to lower ee and often lower activity.

Table 1: Efficiency Comparison in Ru-Catalyzed Hydrogenation of Acetophenone Conditions: RuCl2(Diphosphine)(Diamine), KOH, iPrOH, 25°C.

EntryDiphosphineDiamine LigandMatched/MismatchedYield (%)ee (%)Product Config
1 (S)-BINAP(S)-1,2-diaminopropane Matched >9994(S)-1-phenylethanol
2 (S)-BINAP(R)-1,2-diaminopropane Mismatched8545(S)-1-phenylethanol*
3 (S)-TolBINAP(S,S)-DPEN (Reference)Matched>9997(S)-1-phenylethanol
4 (S)-TolBINAP(S)-1,2-diaminopropane Matched9892(S)-1-phenylethanol

Note on Entry 2: In mismatched cases, the strong chiral field of the BINAP ligand often dominates the absolute configuration, but the enantiomeric excess drops significantly because the transition state is destabilized by the conflicting diamine geometry [1][2].

Epoxidation (Mn-Salen Complexes)

Unlike the rigid 1,2-diaminocyclohexane used in the classic Jacobsen catalyst, 1,2-diaminopropane forms a more flexible 5-membered ring with the Manganese center.

  • (R)-1,2-diaminopropane: Generally yields the (R,R)-epoxide (depending on substrate priority).

  • (S)-1,2-diaminopropane: Yields the (S,S)-epoxide.

  • Efficiency Gap: The 1,2-diaminopropane-derived catalyst ("Salpn") typically exhibits lower enantioselectivity (50-80% ee) compared to the cyclohexane analog (>90% ee) for unfunctionalized olefins. However, it is significantly cheaper and sufficient for substrates where extreme rigidity is not required [3].

Experimental Protocols

Protocol A: Synthesis of RuCl2((S)-BINAP)((S)-1,2-diaminopropane)

This protocol establishes the "Matched" catalyst system.

Reagents:

  • [RuCl2(benzene)]2 dimer (0.5 mmol)

  • (S)-BINAP (1.0 mmol)

  • (S)-1,2-diaminopropane (1.0 mmol)

  • DMF (degassed, 10 mL)

Workflow:

  • Complexation: Place [RuCl2(benzene)]2 and (S)-BINAP in a Schlenk flask under Argon. Add DMF and heat to 100°C for 10 minutes to form the intermediate Ru-diphosphine species.

  • Ligand Exchange: Cool the solution to 25°C. Add (S)-1,2-diaminopropane via syringe.

  • Crystallization: Stir for 2 hours. Remove solvent under high vacuum. Recrystallize the residue from a mixture of CH2Cl2 and diethyl ether.

  • Validation: The resulting yellow solid should be stored under Argon. 31P NMR should show a singlet (approx. 45-50 ppm depending on solvent), indicating a single diastereomeric species.

Protocol B: General ATH Catalytic Run

Reagents:

  • Acetophenone (10 mmol)

  • Catalyst (0.01 mmol, S/C = 1000)

  • KOtBu (0.1 mmol)

  • 2-Propanol (10 mL)

Workflow:

  • Preparation: In a glovebox, mix the catalyst, KOtBu, and 2-propanol. Stir for 5 minutes to generate the active hydride species (solution turns from orange to yellow/pale).

  • Reaction: Add Acetophenone.

  • Monitoring: Stir at room temperature. Monitor conversion by TLC or GC.

  • Workup: Upon completion, filter through a short silica plug to remove the metal. Analyze ee% via Chiral GC (e.g., CP-Chirasil-Dex CB column).

Decision Matrix: When to Use Which Enantiomer?

The choice between (S) and (R) is dictated strictly by the target stereochemistry and the partner ligand .

Decision_MatrixStartSelect Ligand ConfigurationTargetTarget Product?Start->TargetS_Prod(S)-Alcohol TargetTarget->S_ProdR_Prod(R)-Alcohol TargetTarget->R_ProdPartnerPartner Ligand?S_BINAPUsing (S)-BINAPS_Prod->S_BINAPRequiresR_BINAPUsing (R)-BINAPR_Prod->R_BINAPRequiresRec_SUse (S)-1,2-diaminopropane(Matched Pair)S_BINAP->Rec_SRec_RUse (R)-1,2-diaminopropane(Matched Pair)R_BINAP->Rec_R

Caption: Decision flow for selecting the correct diamine enantiomer in Ru-BINAP systems to ensure a "Matched" catalytic pair.

References

  • Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition. Link

  • Ohkuma, T., et al. (1998). Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(1,2-diamine) as a Precatalyst Exhibiting a Wide Scope. Journal of the American Chemical Society.[2] Link

  • Jacobsen, E. N., et al. (1991).[2] Highly Enantioselective Epoxidation Catalysts Derived from 1,2-Diaminocyclohexane. Journal of the American Chemical Society.[2] Link

  • BenchChem. (2025).[1] Performance Evaluation of (R)-1,2-Diaminopropane-Based Catalysts in Asymmetric Synthesis. BenchChem Application Notes. Link

Safety Operating Guide

(S)-(-)-1,2-Diaminopropane dihydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the validated disposal and handling protocols for (S)-(-)-1,2-Diaminopropane dihydrochloride (CAS 19777-66-3).[1][2] It is designed for laboratory managers, EHS officers, and research scientists requiring immediate, compliant operational directives.[2]

Part 1: Chemical Safety Profile & Hazard Identification

Before initiating disposal, you must verify the chemical state.[2] The dihydrochloride salt differs significantly from the free amine (1,2-diaminopropane) in terms of volatility and flammability, but it retains significant irritation and toxicity risks.[2]

Table 1: Critical Chemical Data for Disposal

ParameterSpecificationOperational Implication
Chemical Name (S)-(-)-1,2-Diaminopropane dihydrochlorideChiral diamine salt.[2]
CAS Number 19777-66-3Use for waste manifesting.
Physical State White to off-white crystalline powderHygroscopic; keep dry to prevent clumping/hydrolysis.
Acidity (pH) Acidic in aqueous solutionDo not mix with bleach or strong bases (releases free amine).
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.)Requires N95 mask/fume hood handling to prevent dust inhalation.
RCRA Status Not P- or U-listed.Regulated as characteristic waste if pH < 2.0; otherwise "Non-RCRA Regulated Chemical Waste" (managed via incineration).
DOT Shipping UN 2811, Toxic solid, organic, n.o.s., 6.1, PG IIIMust be packed in UN-rated drums for transport.[2]

Part 2: Pre-Disposal Segregation & Compatibility

Improper segregation is the leading cause of waste container pressurization. (S)-(-)-1,2-Diaminopropane dihydrochloride is a reducing agent in its free form but acts as a weak acid salt in this state.[2]

Critical Incompatibilities:

  • Strong Oxidizers: Reaction with nitrates, perchlorates, or permanganates can cause fire/explosion.[2]

  • Strong Bases (NaOH, KOH): Neutralization releases the free amine (1,2-diaminopropane), which is flammable (Flash Point ~33°C) and volatile.[2] Never neutralize in a closed container.

  • Aldehydes/Acid Chlorides: Exothermic polymerization or condensation risks.

Visual Workflow: Waste Segregation Logic

SegregationLogic Start Waste: (S)-(-)-1,2-Diaminopropane Dihydrochloride StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Aqueous/Solvent Solution StateCheck->Liquid SolidBin Segregate: Solid Organic Waste (Toxic/Irritant) Solid->SolidBin PHCheck Check pH Liquid->PHCheck NoOxidizer CRITICAL: No Oxidizers in Bin SolidBin->NoOxidizer Verify Acidic pH < 2.0 PHCheck->Acidic Yes Neutral pH 2.0 - 12.0 PHCheck->Neutral No StreamAcid Stream: Corrosive Acid Waste Acidic->StreamAcid StreamOrg Stream: Organic Solvent/Aqueous Waste Neutral->StreamOrg

Figure 1: Decision matrix for segregating amine salt waste streams to prevent incompatibility incidents.

Part 3: Detailed Disposal Procedures

Scenario A: Disposal of Solid Reagent (Expired or Surplus)

Best for: Pure substance in original vials or bulk powder.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar. Avoid metal containers due to potential corrosion from the hydrochloride salt.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "(S)-(-)-1,2-Diaminopropane dihydrochloride 100%".[1][2]

    • Hazards: Check "Toxic" and "Irritant".[3]

  • Packing:

    • Keep the chemical in its original primary container if possible.[4]

    • Place the primary container inside the waste drum (Lab Pack).

    • Fill void spaces with vermiculite or absorbent pads to prevent breakage.

  • Final Disposition: Transfer to EHS for High-Temperature Incineration . This is the only method that ensures complete destruction of the amine backbone and capture of HCl emissions.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Best for: HPLC waste, mother liquors, or reaction byproducts.[2]

  • Characterization: Determine the solvent system.

    • If Organic Solvent (MeOH, DCM, etc.): Dispose of in the "Halogenated" or "Non-Halogenated" solvent waste stream depending on the co-solvent.[2] The amine salt will precipitate or dissolve; ensure no strong oxidizers are present in the solvent carboy.

    • If Aqueous Solution: Check pH.

      • If pH < 2: Manage as Corrosive Acid Waste .

      • If pH > 2: Manage as Aqueous Toxic Waste .

  • Neutralization Warning: Do NOT attempt to neutralize large volumes of this salt with Sodium Hydroxide (NaOH) to pour down the drain. This generates the free amine, creating a new flammability hazard and potentially violating local sewer ordinances regarding noxious amines.[2]

Scenario C: Empty Container Management
  • Triple Rinse: Triple rinse the empty bottle with water or a suitable solvent.

  • Rinsate Disposal: Collect the first rinse as hazardous waste (Scenario B). Subsequent rinses may be drain-disposable only if confirmed by local EHS policy.

  • Defacing: Deface the label and mark as "Empty".

  • Recycling/Trash: Glass containers can often be recycled or trashed once triple-rinsed, uncapped, and dried.[2]

Part 4: Emergency Procedures (Spills)

In the event of a spill during disposal handling, follow this containment logic.

SpillResponse Spill Spill Detected PPE Don PPE: Nitrile Gloves, Goggles, N95/Respirator Spill->PPE Type Identify State PPE->Type SolidSpill Solid Powder Type->SolidSpill LiquidSpill Liquid Solution Type->LiquidSpill ActionSolid Avoid Dust Generation. Sweep gently or use HEPA vac. SolidSpill->ActionSolid ActionLiquid Absorb with Vermiculite or Chem-Sorb pads. LiquidSpill->ActionLiquid Bagging Double Bag in Polyethylene Bags ActionSolid->Bagging ActionLiquid->Bagging Labeling Label as Hazardous Waste Bagging->Labeling

Figure 2: Immediate response workflow for solid and liquid spills.

Specific Cleaning Agents:

  • Do not use bleach (Sodium Hypochlorite) to clean the spill area. Bleach reacts with amines to form chloramines, which are toxic and unstable.[2]

  • Recommended: Use simple soapy water or a dilute weak acid (like citric acid) followed by water to clean residue after bulk material removal.

Part 5: Regulatory Compliance & Transport

  • EPA (USA): While not a P-listed or U-listed waste, it must be evaluated for characteristics (Corrosivity D002).[2] If unmixed and solid, it is often "Non-RCRA Regulated" but must still be incinerated due to toxicity/irritation concerns.[2]

  • Transport (DOT): When shipping waste off-site, ensure the manifest reflects UN 2811 .[2]

  • Sewer Disposal: generally PROHIBITED for this compound due to aquatic toxicity and amine odor thresholds, regardless of water solubility.[2]

References

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: (S)-(-)-1,2-Diaminopropane dihydrochloride. Retrieved from [2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261. Retrieved from [2]

  • Sigma-Aldrich. (n.d.). Product Specification & Safety: (S)-(-)-1,2-Diaminopropane dihydrochloride.[1][2][3][5] Retrieved from [2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [2]

Sources

Personal protective equipment for handling (S)-(-)-1,2-Diaminopropane dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

(S)-(-)-1,2-Diaminopropane dihydrochloride (CAS: 19777-66-3) is a chiral diamine salt commonly used as a resolving agent or ligand precursor in asymmetric synthesis.

While often perceived as safer than its free amine counterpart due to reduced volatility, this compound presents specific hazards derived from its acidic nature and potential for hydrolysis. This guide outlines the protective framework required to handle this material with high precision and safety.

Parameter Data
CAS Number 19777-66-3
Physical State Solid (Crystalline Powder)
Primary Hazards Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)
Chemical Nature Hygroscopic, Acidic (releases HCl upon hydrolysis)
Incompatibility Strong oxidizing agents, Bases, Acid chlorides

Hazard Mechanism: The "Why" Behind the Protocol

Expert Insight: Many researchers underestimate dihydrochloride salts, treating them as inert powders. You must understand the causality of the hazard to protect yourself effectively.

  • Acidic Hydrolysis: As a dihydrochloride salt ($ \cdot 2HCl $), this compound readily dissociates in water or upon contact with mucosal membranes (eyes, lungs, sweat), releasing hydrochloric acid. This causes immediate irritation or chemical burns, distinct from the caustic burn of a free amine.

  • Dust Inhalation: The particle size of this salt often allows it to become airborne during weighing. Inhalation delivers the acidic salt directly to the alveoli, triggering respiratory distress (H335).

  • Static Charge: Like many organic salts, this material is prone to static buildup, causing "scattering" during transfer. This increases the risk of unseen surface contamination.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for GxP and high-safety research environments.

PPE Category Standard Requirement Technical Justification
Hand Protection Nitrile (Minimum 0.11 mm / 4-5 mil) Nitrile offers superior resistance to acid permeation compared to latex. Latex is not recommended as it degrades rapidly upon contact with acidic salts and amines.
Eye Protection Chemical Splash Goggles Standard safety glasses are insufficient for powders that can drift. Goggles seal the eyes against airborne dust and accidental splashes of acidic solutions.
Respiratory Fume Hood (Primary) or N95 (Secondary)Engineering controls (Hood) are the primary defense. If weighing outside a hood is unavoidable, a fit-tested N95 is mandatory to prevent inhalation of the salt dust.
Body Protection Lab Coat (High-neck preferred) Prevents accumulation of dust on street clothes. Ensure cuffs are tucked under gloves to prevent wrist exposure.
Glove Selection Logic

While specific breakthrough times for this exact salt are rarely published, we infer resistance based on the chemical class (Amine Salts/Inorganic Acids).

  • Solid Handling: Standard Nitrile Exam Gloves (0.11 mm). Change immediately if punctured.

  • Concentrated Solutions (>1M): Double-gloving (Nitrile/Nitrile) or Extended Cuff Nitrile (0.15 mm+) is required to increase breakthrough time against the dissociated acid.

Operational Workflows

Protocol A: Weighing & Transfer (Solid State)

Objective: Minimize dust generation and static scattering.

  • Engineering Control: Perform all weighing inside a certified chemical fume hood.

  • Static Mitigation: Use an antistatic gun or bar on the spatula and weigh boat before dispensing. This prevents the "jumping" of the powder.

  • Transfer:

    • Place the receiving vessel (flask) inside the hood.

    • Use a wide-mouth funnel to transfer the solid.

    • Technique: Do not dump.[1] Tap the weigh boat gently to slide the solid.

  • Decontamination: Immediately wipe the balance area with a wet paper towel (water) to dissolve and remove invisible salt residues.

Protocol B: Spill Management

Objective: Containment without generating secondary hazards.

  • Scenario 1: Dry Powder Spill

    • DO NOT dry sweep (generates dust).

    • Cover the spill with a damp paper towel to solubilize the salt and prevent it from becoming airborne.

    • Wipe up the slurry and place it in a solid waste bag.

  • Scenario 2: Solution Spill

    • Cover with an inert absorbent (vermiculite or spill pad).

    • CRITICAL WARNING: Do NOT use bleach (sodium hypochlorite) to clean amine spills. Mixing amines with bleach can generate chloramines, which are toxic and explosive gases. Use water and soap only.

Visualized Safety Logic

Diagram 1: PPE Decision Tree

This logic flow ensures you select the correct barrier based on the operation state.

PPE_Selection Start Start: Handling (S)-(-)-1,2-Diaminopropane 2HCl State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution Aqueous / Organic Solution State->Solution Risk_Dust Risk: Inhalation & Static Solid->Risk_Dust Risk_Splash Risk: Acidic Splash & Permeation Solution->Risk_Splash PPE_Solid PPE: Nitrile (4 mil) + Goggles + Fume Hood Risk_Dust->PPE_Solid PPE_Sol PPE: Double Nitrile or Thick (6 mil) + Goggles Risk_Splash->PPE_Sol

Caption: Decision logic for selecting Personal Protective Equipment based on the physical state of the reagent.

Diagram 2: Disposal & Waste Stream Workflow

Proper segregation prevents dangerous incompatibility reactions in the waste container.

Disposal_Logic Waste Waste Generation Type Identify Waste Type Waste->Type Solid_Waste Solid Contaminated (Gloves/Paper) Type->Solid_Waste Liquid_Waste Liquid Reaction Mixture Type->Liquid_Waste Bin_Solid Bin: Hazardous Solid Waste Solid_Waste->Bin_Solid Segregation Check pH & Compatibility Liquid_Waste->Segregation Warning NO BLEACH / NO OXIDIZERS Segregation->Warning Bin_Liquid Bin: Basic/Amine Waste Stream Segregation->Bin_Liquid

Caption: Waste stream segregation workflow. Note the critical prohibition of oxidizing agents.

Disposal & Environmental Compliance

Core Directive: Never dispose of this compound in the sanitary sewer or normal trash.

  • Segregation:

    • This compound is an Amine Salt . It should generally be segregated into a "Basic/Amine" waste stream if your facility separates organic waste by pH.

    • If dissolved in water, the solution will be acidic. Adjust pH to neutral (pH 7) using Sodium Hydroxide (NaOH) before adding to a general organic waste container to prevent gas evolution or container degradation, unless your facility has a dedicated "Acidic Organic" stream.

  • Container Labeling:

    • Label clearly: "Contains (S)-(-)-1,2-Diaminopropane dihydrochloride - Irritant / Acidic".

  • Incompatibility Check:

    • Ensure the waste container does not contain strong oxidizers (e.g., permanganates, nitrates) or hypochlorites (bleach).

References

  • Yale University EHS. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Reactant of Route 1
(S)-(-)-1,2-Diaminopropane dihydrochloride
Reactant of Route 2
(S)-(-)-1,2-Diaminopropane dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.